Product packaging for Dual Cement(Cat. No.:CAS No. 131257-49-3)

Dual Cement

Cat. No.: B1178311
CAS No.: 131257-49-3
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Description

Dual Cement is a dual-cured resin cement specifically designed for in vitro dental and biomaterials research. These cements combine light-activated and self-curing (chemical) polymerization mechanisms, ensuring complete polymerization even in areas with limited light access, which is crucial for simulating deep cavity restorations or cementing opaque substrates in research settings . The primary research value of this product lies in its versatile curing control, allowing scientists to study parameters such as working time, degree of conversion, polymerization kinetics, and the resulting development of polymerization stress under different curing conditions . The base composition typically includes monomers like BisGMA and TEGDMA, complemented by a redox initiator system often comprising an amine such as p-Tolyldiethanolamine (DHEPT) and benzoyl peroxide (BPO) . A key area of investigation involves formulations with additives like thiourethane, which have been shown to reduce polymerization stress and extend working time while maintaining mechanical properties, providing a valuable tool for developing next-generation dental materials . In a research context, this compound is essential for evaluating the bond strength of indirect restorations to various dental substrates (e.g., enamel, dentin, zirconia) using standardized tests such as the micro-shear bond strength (μSBS) test . Studies consistently demonstrate that the bond strength and overall performance are significantly enhanced when the material is light-activated, compared to relying solely on its chemical-cure mechanism . This product is labeled "For Research Use Only" (RUO) and is strictly for use in controlled laboratory investigations. It is not intended for diagnostic or therapeutic procedures in humans .

Properties

CAS No.

131257-49-3

Molecular Formula

C4H2Cl2F6

Synonyms

Dual Cement

Origin of Product

United States

Ii. Chemical Composition and Monomeric Systems of Dual Cement

Fundamental Monomer Architectures in Dual Cement Chemistry

The organic matrix of this compound predominantly consists of dimethacrylate monomers mdpi.com. These monomers feature two methacrylate (B99206) functional groups, enabling them to participate in polymerization reactions and form a cross-linked polymer structure prestige-dental.co.uk. The central chain connecting the two methacrylate ends influences the molecule's flexibility and properties prestige-dental.co.uk.

Methacrylate-based Monomers and Derivatives: Chemical Structure and Reactivity

Methacrylate-based monomers are the cornerstone of this compound chemistry. Their reactivity stems from the presence of the carbon-carbon double bond within the methacrylate group, which undergoes free radical polymerization mdpi.commdpi.com. This process converts the monomers into a rigid polymer network mdpi.com.

Bisphenol A-glycidyl methacrylate (BisGMA) is a widely used aromatic dimethacrylate monomer in dental resin composites and cements mdpi.comwjgnet.comwikipedia.org. Synthesized from the reaction of bisphenol A and glycidyl (B131873) methacrylate, BisGMA is characterized by a relatively rigid molecular structure with terminal methacrylate groups and two central benzene (B151609) rings mdpi.com. Its high molecular weight contributes to excellent mechanical properties and low polymerization shrinkage mdpi.commdpi.com. However, BisGMA is known for its high viscosity, which can limit the amount of inorganic filler that can be incorporated into the material and make handling more difficult prestige-dental.co.ukmdpi.commdpi.com. The presence of hydroxyl (-OH) groups in BisGMA leads to hydrogen bonding, further contributing to its high viscosity mdpi.com. Despite this, its hardness and strength make it a primary component in many formulations mdpi.com. Research continues into derivatives and modifications of BisGMA to potentially address its high viscosity while retaining its beneficial properties mdpi.com.

Urethane (B1682113) dimethacrylate (UDMA) is another significant dimethacrylate monomer found in this compound formulations mdpi.comwjgnet.com. UDMA is characterized by urethane linkages within its structure. Compared to BisGMA, UDMA generally exhibits lower viscosity and greater flexibility, along with a higher crosslinking capacity mdpi.com. UDMA can be used as a primary monomer or in combination with other monomers like BisGMA and TEGDMA to adjust the viscosity and enhance properties such as fracture resistance mdpi.com. Studies have investigated the elution of UDMA from polymerized dual-cure resin cements, with higher amounts detected under self-cure compared to light-cure modes researchgate.netresearchgate.netnih.gov.

Here is a table summarizing some key properties and roles of common dimethacrylate monomers in this compound:

MonomerPrimary Role(s)Key CharacteristicsInfluence on Properties
BisGMABase monomerHigh molecular weight, rigid structure, contains -OH groups, high viscosityGood mechanical properties, low polymerization shrinkage, high strength, hardness
UDMABase monomer, viscosity modifierLower viscosity than BisGMA, more flexible, contains urethane linkagesImproved handling, increased flexibility, higher crosslinking capacity, contributes to fracture resistance
TEGDMADiluentLow molecular weight, flexible chain, low viscosity, contains ether linkagesReduces viscosity, allows higher filler loading, improves wettability, increases water sorption, can increase polymerization efficacy

Hydroxyethyl methacrylate (HEMA) is a hydrophilic monomer that may be included in this compound formulations, particularly in self-adhesive variants mdpi.comohi-s.comfelipeschneider.com.br. HEMA has a low molecular weight and contains a hydroxyl group, which imparts hydrophilic character mdpi.comatamanchemicals.comresearchgate.net. This hydrophilicity can be beneficial for interaction with moist dental substrates like dentin mdpi.comatamanchemicals.com. HEMA can sustain reactions through unreacted carbon-carbon double bonds even after the main polymerization process mdpi.com. Its water-swelling properties are notable, and it can copolymerize with various monomers atamanchemicals.comcenmed.com. HEMA's presence in dental materials has been studied for its potential interactions and degradation products nih.gov.

Research continues into the synthesis and characterization of novel methacrylate monomers to improve the properties of dental cements, including dual cements researchgate.netnih.govresearchgate.netrsc.org. The goal is often to develop monomers that can address limitations of traditional monomers, such as high viscosity, polymerization shrinkage, and water sorption, while maintaining or enhancing mechanical properties and conversion rates mdpi.comresearchgate.netresearchgate.net. Novel monomers with carbamate-methacrylate structures have been synthesized through simple routes and characterized using techniques like FT-IR, 1H NMR, and 13C NMR researchgate.net. Studies evaluate the polymerization kinetics, degree of conversion, shrinkage, stress, and mechanical strengths of formulations incorporating these new monomers compared to conventional systems like BisGMA/TEGDMA researchgate.netresearchgate.net. The synthesis of methacrylate monomers with specific functional groups, such as those containing N-halamine compounds for antibacterial properties or carboxylic/phosphate (B84403) groups for enhanced adhesion, is an active area of investigation nih.govrsc.orgpocketdentistry.commdpi.com.

Other Polymerizable Monomers in this compound Systems: Chemical Insights

Acrylate (B77674) Monomers and Their Chemical Reactivity in this compound Contexts

Acrylate monomers are widely utilized in dual-curing systems due to their high reactivity in radical polymerization reactions. mdpi.com They contain a vinyl group (C=C) that readily undergoes chain-growth polymerization when initiated by free radicals. In this compound systems, acrylate monomers contribute to the rapid initial setting when exposed to light (photo-initiation) or through the chemical initiation system. allenpress.comanncaserep.com The structure of the acrylate monomer, particularly the nature of the ester group, can influence its reactivity, hydrophilicity, and the mechanical properties of the resulting polymer network. For instance, monomers with longer or more flexible backbones can decrease the crosslinking density, affecting the material's modulus and stress development during polymerization. polysciences.com

The polymerization of acrylate monomers in dual-cure cements is initiated by the generation of radicals. In the light-curing mechanism, photoinitiators absorb light energy and produce radicals. In the chemical curing mechanism, a redox reaction between components in the base and catalyst pastes generates radicals. nih.govgoogle.com These radicals then react with the carbon-carbon double bonds of the acrylate monomers, initiating chain propagation. The rate of this reaction is influenced by factors such as monomer concentration, initiator type and concentration, temperature, and the presence of inhibitors or accelerators. up.edu.mx

Silorane-based Monomers: Chemical Structure, Polymerization Characteristics, and Degradation Pathways

Silorane monomers represent an alternative chemistry to traditional methacrylate-based systems, specifically designed to address the issue of polymerization shrinkage. univille.brallenpress.com Their chemical structure features a central siloxane backbone (Si-O-Si) with attached oxirane rings (epoxy groups). univille.brtandfonline.com

Unlike the free-radical polymerization of acrylates and methacrylates, silorane monomers undergo cationic ring-opening polymerization. anncaserep.comuniville.brtandfonline.com This process involves the opening of the oxirane rings, which helps to compensate for the volume reduction typically associated with the formation of covalent bonds during polymerization. univille.brallenpress.com This ring-opening mechanism results in significantly lower polymerization shrinkage compared to methacrylate-based composites. univille.br

The polymerization of siloranes is initiated by cationic photoinitiators or chemical initiators that generate acidic species. These species open the oxirane rings, leading to the formation of a crosslinked silorane network. The siloxane backbone is also suggested to impart hydrophobic characteristics to the cured material, potentially influencing its hydrolytic stability. allenpress.com

Despite their advantages in terms of shrinkage, the degradation pathways of silorane-based materials are also a subject of research. While the siloxane backbone is generally stable, the ester linkages within the silorane structure can be susceptible to hydrolysis, potentially leading to degradation over time, particularly in the presence of water. scielo.br

Vinyl Ester and Other Alternative Monomer Chemistries for this compound

While acrylates and methacrylates are predominant, other monomer chemistries, such as vinyl esters, have been explored for use in dual-curing systems, including in applications beyond dental cement, such as coatings and composites. google.comresearchgate.net Vinyl ester monomers contain a vinyl group attached to an ester linkage. They can undergo free-radical polymerization similar to acrylates.

Alternative monomer chemistries are continuously being investigated to improve the properties of dual cements. This includes the development of monomers with specific functional groups designed to enhance adhesion to different substrates, improve mechanical properties, or increase resistance to degradation. For example, research has explored siloxane-modified polyurethane monomers with both acrylate and siloxane modifications for improved chemical bonding to tooth structure. nih.gov

Oligomeric and Cross-linking Agents: Chemical Roles and Polymerization Kinetics

Oligomeric and cross-linking agents are crucial components of dual cements, significantly influencing the mechanical properties and the kinetics of the polymerization reaction. Oligomers are molecules composed of a few repeating monomer units, often with polymerizable groups at their ends. Cross-linking agents are molecules with two or more polymerizable groups that can form connections between different polymer chains, creating a three-dimensional network.

Common oligomeric and cross-linking agents in dual cements include multifunctional methacrylate monomers like Bis-GMA (Bisphenol A-glycidyl methacrylate), UDMA (Urethane dimethacrylate), and TEGDMA (Triethylene glycol dimethacrylate). researchgate.netnih.govscielo.brhugedental.comscielo.sa.cr Bis-GMA is a viscous, high-molecular-weight monomer that contributes to the strength and stiffness of the cured material. UDMA offers flexibility and toughness, while TEGDMA is a low-viscosity diluent monomer that helps to reduce the viscosity of the resin mixture, facilitating filler incorporation and handling. scielo.br

The concentration and type of these agents affect the crosslinking density of the polymer network. A higher crosslinking density generally leads to increased stiffness, hardness, and strength but can also result in higher polymerization shrinkage stress. polysciences.com The polymerization kinetics, including the rate of polymerization and the final degree of conversion, are influenced by the interplay between the different monomers, oligomers, and the initiation systems. allenpress.comup.edu.mxmdpi.com Studies have shown that the curing mode (self-cure vs. dual-cure) and the intensity and duration of light exposure can significantly impact the polymerization kinetics and the final degree of conversion. allenpress.commdpi.comresearchgate.netresearchgate.netnih.govallenpress.com

Research on polymerization kinetics in dual-cure cements often involves monitoring the degree of conversion (DC) over time using techniques like infrared spectroscopy. allenpress.comnih.govresearchgate.net The DC represents the percentage of carbon-carbon double bonds that have reacted to form single bonds in the polymer network. A higher DC generally correlates with improved mechanical properties and long-term stability. scielo.brresearchgate.netbisco.com

Data on the degree of conversion for different dual-cure cements under varying curing conditions highlight the importance of the dual-curing mechanism. For instance, studies have shown that dual-cured resin cements often achieve higher DC values compared to self-cured or light-cured-only materials, particularly in areas where light penetration is limited. researchgate.netnih.gov

Cement TypeCuring ModeCeramic ThicknessLight Curing TimeDC at 10 min (%)DC at 24 hours (%)Source
RelyX ARCDual-cure2 mm20 sHigherHigher allenpress.com
RelyX ARCSelf-cureN/AN/ALowerIncreased allenpress.com
RelyX U200Dual-cure4 mm20 sLowerEqualed or Surpassed Self-cure allenpress.com
RelyX U200Self-cureN/AN/ALowerIncreased allenpress.com
Dual-cured CementsDual-cure0.4 mmN/A~83N/A nih.govnih.gov
Dual-cured CementsDual-cure1.5 mmN/A~77N/A nih.govnih.gov

Note: This table is illustrative and based on interpretations of relative findings from the cited sources. Specific numerical values for DC can vary significantly depending on the study methodology and materials used.

Inorganic Filler Chemistry in this compound Formulations

The interaction between the inorganic fillers and the organic resin matrix is critical for the long-term performance and durability of the this compound. This interface is often mediated by silane (B1218182) coupling agents. nih.govdakenchem.comresearchgate.net

Silane Coupling Agents: Chemical Mechanism of Interface Bonding and Hydrolytic Stability

Silane coupling agents are bifunctional molecules that act as intermediaries, chemically bonding the inorganic filler particles to the organic resin matrix. nih.govdakenchem.comresearchgate.net A commonly used silane coupling agent in dental composites and cements is 3-methacryloxypropyltrimethoxysilane (MPTMS). nih.govresearchgate.net

The chemical mechanism of silane coupling involves two primary reactions. dakenchem.com First, the alkoxysilane groups (-SiX3, where X is typically an alkoxy group like -OCH3) of the silane coupling agent hydrolyze in the presence of water to form silanol (B1196071) groups (-SiOH). These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler particles, forming stable siloxane bonds (Si-O-Si). nih.govdakenchem.comresearchgate.net

Second, the organic functional group (Y) of the silane coupling agent, typically a methacrylate or acrylate group, is designed to copolymerize with the monomers in the organic resin matrix during the polymerization process. nih.govdakenchem.comresearchgate.net This forms a covalent bond between the silane molecule and the polymer network.

This dual reactivity creates a strong chemical link between the inorganic filler and the organic matrix, facilitating stress transfer between the two phases and improving the mechanical properties of the composite material. nih.govdakenchem.com

The hydrolytic stability of the silane coupling layer is crucial for the long-term durability of the bond, particularly in the moist environment of the oral cavity. The siloxane bonds formed between the silane and the filler surface can be susceptible to hydrolysis over time, which can lead to degradation of the interface and a decrease in the material's mechanical properties. nih.govpsu.edudental-tribune.com Research has explored methods to improve the hydrolytic stability of the silane layer, including the use of more hydrophobic silanes or optimized silane application protocols. psu.edudental-tribune.com

Methacryloxypropyltrimethoxysilane (MPS) Chemical Reaction Mechanisms

γ-methacryloxypropyltrimethoxysilane (MPS), also known as 3-(trimethoxysilyl)propyl methacrylate (γ-MPS or MPTMS), is a widely used silane coupling agent in dental composites and cements. researchgate.netresearchgate.netnih.gov Its primary function is to act as a molecular bridge, chemically linking the inorganic filler particles to the organic polymer matrix. researchgate.netpocketdentistry.commdpi.com

The chemical reaction mechanism of MPS involves two key steps: hydrolysis and condensation. The trimethoxysilane (B1233946) group (-Si(OCH₃)₃) undergoes hydrolysis in the presence of water (often present as adsorbed moisture on the filler surface or intentionally added) to form silanol groups (-Si(OH)₃). This hydrolysis is typically catalyzed by acids. The resulting silanol groups then condense with hydroxyl groups (silanol groups, Si-OH) present on the surface of inorganic fillers, such as glass or silica (B1680970), forming stable siloxane bonds (Si-O-Si). researchgate.netnih.govpocketdentistry.comnist.gov

Simultaneously, the methacrylate functional group (CH₂=C(CH₃)COO-) of the MPS molecule is available to copolymerize with the methacrylate monomers in the resin matrix during the polymerization process. pocketdentistry.comnist.gov This dual reactivity allows MPS to covalently bond to both the inorganic filler and the organic matrix, creating a strong and stable interface. pocketdentistry.commdpi.comnist.gov This interfacial bond is crucial for transferring stress from the weaker polymer matrix to the stronger filler particles, thereby enhancing the mechanical properties of the composite material, such as flexural strength and wear resistance. researchgate.netpocketdentistry.comresearchgate.net

However, the hydrolytic stability of the siloxane bond in the aqueous oral environment can be a concern, potentially leading to degradation at the filler-matrix interface and a decrease in mechanical properties over time. researchgate.netnih.gov

A simplified representation of the MPS reaction:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation (with filler surface): R-Si(OH)₃ + HO-Filler → R-Si-O-Filler + H₂O

Copolymerization (with matrix): R (methacrylate group) + Monomer → Polymer chain incorporation

Types of Inorganic Fillers and Their Chemical Surface Modification (e.g., glass, silica, zirconia, barium glass)

Inorganic fillers constitute a significant portion of this compound composition, providing mechanical reinforcement, controlling viscosity, reducing polymerization shrinkage, and contributing to radiopacity. hugedental.compocketdentistry.comnih.gov Common types of inorganic fillers include:

Glass Fillers: These are widely used and include various compositions such as barium glass, strontium glass, barium aluminum fluoride (B91410) glass, and fluoroaluminoborosilicate glass. researchgate.netresearchgate.netnih.govgoogle.com The presence of silicon and oxygen on the surface of these glasses allows for effective silanization using silane coupling agents like MPS. researchgate.netnist.gov Barium and strontium are often included to impart radiopacity, making the restoration visible on radiographs. hugedental.commdpi.com

Silica (SiO₂): Silica particles, including colloidal silica, are used as fillers. researchgate.netnist.govresearchgate.net Their surface contains silanol groups, making them highly amenable to silane coupling. researchgate.netnih.govnist.gov

Zirconia (ZrO₂): Zirconia nanoparticles are incorporated for their excellent esthetics, strength, dimensional stability, and radiopacity. researchgate.netpocketdentistry.comresearchgate.net However, zirconia's high chemical stability makes conventional silanization challenging. nih.govuzh.ch Surface modification techniques are crucial for achieving chemical bonding between zirconia and the resin matrix. These include tribochemical silica coating, application of phosphate-containing monomers (like 10-MDP), or creating a silica-like surface layer through vapor deposition. nih.govuzh.chmdpi.comresearchgate.netpocketdentistry.comresearchgate.net

Barium Glass: A specific type of glass filler containing barium, primarily used for radiopacity. researchgate.netnih.govgoogle.comiyte.edu.tr Like other silica-based glasses, barium glass surfaces are typically modified with silane coupling agents to enhance bonding with the resin matrix. researchgate.netgoogle.comiyte.edu.tr

Chemical surface modification of these fillers, primarily through silanization, is a critical step in this compound formulation. This process involves treating the filler particles with a coupling agent (most commonly MPS) to create a chemical link between the inorganic filler surface and the organic resin matrix. researchgate.netpocketdentistry.commdpi.commdpi.com The modification process for silica-based fillers (glass, silica, barium glass) involves the hydrolysis of the silane and subsequent condensation with surface hydroxyl groups. researchgate.netnih.govpocketdentistry.comnist.gov For zirconia, specialized methods are employed to enable chemical interaction. nih.govuzh.chmdpi.comresearchgate.netpocketdentistry.comresearchgate.net

Chemical Interactions Between Filler Surface and Polymer Matrix

The chemical interactions between the modified filler surface and the polymer matrix are fundamental to the mechanical integrity and long-term performance of dual cements. The primary interaction mechanism in methacrylate-based dual cements with silanized fillers is the formation of covalent bonds at the interface. researchgate.netpocketdentistry.commdpi.com

The methacrylate functional group of the silane coupling agent, which is chemically bonded to the filler surface, copolymerizes with the monomers (e.g., BisGMA, UDMA, TEGDMA) in the organic resin matrix during the polymerization reaction. pocketdentistry.comnist.gov This forms a continuous, interpenetrating network where the filler particles are chemically tethered to the polymer matrix through the silane molecules. researchgate.netpocketdentistry.com

This covalent linkage facilitates the efficient transfer of stress from the relatively flexible polymer matrix to the rigid inorganic filler particles when the material is subjected to masticatory forces. pocketdentistry.com Without this strong interfacial bond, stress concentration would occur at the filler-matrix interface, leading to crack propagation and premature failure of the restoration.

Besides covalent bonding, other types of interactions can also play a role, including:

Hydrogen Bonding: Silanol groups on the filler surface (even after silanization) or residual hydroxyl groups in the polymer matrix can form hydrogen bonds. researchgate.net

Mechanical Interlocking: The irregular shape and surface roughness of filler particles, combined with the penetration of the low-viscosity monomers and hydrolyzed silane into surface irregularities, can contribute to micromechanical retention. nih.govuzh.chpocketdentistry.com

Van der Waals Forces: Non-covalent interactions also exist between the organic portion of the silane and the polymer matrix, and between the filler surface and the matrix.

For fillers like zirconia, which may utilize phosphate-containing monomers (e.g., 10-MDP) for bonding, the interaction involves a chemical bond between the phosphate ester group of the monomer and the metal oxide surface of the zirconia. uzh.chmdpi.comresearchgate.net

The strength and durability of the filler-matrix interface are directly influenced by the effectiveness of the surface modification and the chemical compatibility between the modified filler and the polymer matrix. Hydrolytic degradation at this interface is a primary mode of failure in composite materials in the oral environment. researchgate.net

Solvent Chemistry and Its Influence on Monomer Solubility and Polymerization Kinetics

Solvents like ethanol (B145695) or water are used in some adhesive systems to help wet the tooth surface and carry hydrophilic monomers into the demineralized dentin. nih.gov The presence and evaporation of these solvents are critical for proper bond formation. Incomplete solvent evaporation can lead to residual solvent within the adhesive layer, which can plasticize the polymer, reduce mechanical properties, and interfere with the polymerization of the overlying cement.

The presence of solvents, particularly water, can also impact the hydrolysis and condensation of silane coupling agents on the filler surface, a process that is essential for creating the filler-matrix bond. nist.gov

Furthermore, residual water or acidic monomers present in some simplified adhesive systems can interact negatively with the redox initiation system (amine/peroxide) of dual-cure cements, potentially hindering the chemical cure and affecting polymerization kinetics and the final degree of conversion. pocketdentistry.commdpi.comnih.gov This highlights the importance of compatible chemistries between the adhesive system and the dual-cure cement.

Stabilizers and Inhibitors: Chemical Mechanisms of Action

Stabilizers and inhibitors are crucial components in dual-cure cements, added to prevent premature polymerization during storage and to control the working time after mixing. pocketdentistry.comnih.govmdpi.com These compounds typically act by interfering with the free-radical polymerization process.

Commonly used stabilizers and inhibitors include:

Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant frequently used as a stabilizer in dental resins. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Its mechanism of action involves scavenging free radicals that may form during storage due to heat or light exposure. nih.govmdpi.comresearchgate.netnih.gov BHT donates a hydrogen atom from its hydroxyl group to a free radical, forming a stable phenoxyl radical that is less reactive and thus terminates the polymerization chain reaction. researchgate.net The recommended concentration of BHT is often around 0.01 wt%, which is sufficient to improve shelf life and extend working time. mdpi.com

Monomethyl Ether of Hydroquinone (MEHQ): MEHQ (4-methoxyphenol) is another common phenolic inhibitor used to prevent premature polymerization of methacrylate monomers. nih.govmdpi.commakevale.comhoseachem.com Similar to BHT, MEHQ acts as a free-radical scavenger. hoseachem.comresearchgate.net It requires the presence of oxygen to be effective, reacting with free radicals to form stable species that inhibit chain propagation. makevale.comhoseachem.comresearchgate.net MEHQ is particularly effective at preventing polymerization during storage and transportation of monomers. hoseachem.com

Hydroquinone: Hydroquinone is also used as a polymerization inhibitor, acting through a similar free-radical scavenging mechanism as BHT and MEHQ. nih.gov

These inhibitors are designed to react with initiating radicals faster than the monomers do, effectively delaying the onset of polymerization until the inhibitor is consumed or the initiation rate significantly increases (e.g., upon mixing the two pastes of a dual-cure system, which brings the peroxide initiator and amine accelerator together, or upon light activation). nih.govmakevale.com

The balance between the concentration of initiators (peroxide, amine, photoinitiator) and inhibitors dictates the working time of the dual-cure cement. pocketdentistry.com A higher concentration of inhibitors prolongs the working time but may also affect the final degree of conversion, especially in areas not reached by light. mdpi.com The degradation of inhibitors over time, particularly with improper storage conditions (e.g., elevated temperature), can lead to a reduced shelf life and altered setting characteristics. pocketdentistry.com

Iii. Chemical Initiation and Polymerization Mechanisms in Dual Cement

Photo-Initiation Chemistry in Dual Cement Polymerization

The photo-initiation mechanism in dual-cure cements relies on the absorption of light energy by specific molecules, known as photoinitiators. This absorption triggers the generation of free radicals, which subsequently initiate the polymerization of the methacrylate-based monomers present in the cement formulation. ontosight.ainih.gov The effectiveness of photo-initiation is influenced by factors such as the type and concentration of the photoinitiator system, the intensity and wavelength of the curing light, and the presence of co-initiators and inhibitors. mdpi.comnih.gov

Alternative Photoinitiator Chemical Systems (e.g., PPD, TPO, Phenylpropanedione): Spectroscopic and Kinetic Studies

While CQ/amine systems are prevalent, alternative photoinitiator systems are also utilized in dual-cure cements, often to address limitations such as color stability or to enhance reactivity with specific light curing units. These include systems based on Phenylpropanedione (PPD), Bis-acylphosphine oxide (TPO, also known as BAPO or Irgacure 819), and others. nih.govunits.itqmul.ac.uk

Bis-acylphosphine oxides (BAPO/TPO) are Type I photoinitiators that undergo α-cleavage upon light absorption, directly generating highly reactive free radicals without the need for a co-initiator like tertiary amines. nih.govnih.govnih.gov This mechanism offers advantages, including potentially better color stability compared to amine-containing systems. nih.gov BAPO typically absorbs light in the violet-blue range, with absorption maxima around 371 nm or 400 nm, making it suitable for curing with LED lights emitting in this spectrum. nih.gov Spectroscopic studies, such as UV-Vis spectroscopy, are used to characterize the absorption profiles of these photoinitiators and determine their suitability for different light curing units.

Kinetic studies, often employing techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy, are crucial for evaluating the polymerization rate and the final degree of monomer-to-polymer conversion achieved with different photoinitiator systems. rsdjournal.org These studies can provide insights into how efficiently the photoinitiators generate radicals and how effectively these radicals propagate the polymerization chain under various conditions, including different light intensities and exposure times. Research findings indicate that the choice of photoinitiator significantly impacts the curing efficiency and the final mechanical properties of the cured cement. mdpi.comnih.gov

Phenylpropanedione (PPD) is another photoinitiator that has been investigated for use in dental materials. qmul.ac.uk Spectroscopic studies would focus on its absorption characteristics to determine the optimal light wavelengths for its activation. Kinetic studies would assess its efficiency in initiating polymerization and the resulting conversion rates compared to other photoinitiators.

Mechanistic Pathways of Photo-Induced Radical Generation and Propagation

The photo-induced polymerization in dual-cure cements proceeds through a free radical chain mechanism, involving initiation, propagation, and termination steps. nih.gov

Initiation: As discussed, light absorption by the photoinitiator (or photoinitiator/co-initiator system) leads to the generation of primary free radicals. These highly reactive radicals then react with the carbon-carbon double bonds of the monomer molecules, initiating the polymerization chain.

Propagation: Once initiated, the radical center is transferred to the monomer molecule, creating a new, larger radical. This process repeats as monomer molecules add sequentially to the growing polymer chain. The propagation step involves the rapid addition of monomers to the radical chain end, leading to chain growth.

Termination: The growing polymer chains are eventually terminated by reactions that consume the radical centers. Common termination mechanisms include combination (two growing radical chains coupling to form a single, non-radical chain) or disproportionation (hydrogen atom transfer between two radical chains, resulting in two non-radical chains, one with a double bond and one saturated). The presence of inhibitors and the decreasing mobility of reactive species in the highly viscous polymerizing matrix influence the termination rate.

Role of Inhibitors and Stabilizers in Photopolymerization Kinetics and Polymer Chain Termination

Inhibitors and stabilizers are crucial additives in dual-cure cement formulations. They are included to prevent premature polymerization during storage and handling, ensuring a sufficient working time after the components are mixed (before light curing). researchgate.net Common inhibitors include butylated hydroxytoluene (BHT) nih.gov and hydroquinone. qmul.ac.uk

Inhibitors typically work by reacting with the initiating radicals or the propagating polymer radicals, converting them into stable, non-reactive species. This effectively "scavenges" the radicals and prevents the polymerization chain from starting or growing. researchgate.net Stabilizers function similarly, often by interrupting the chain reaction through radical scavenging.

The presence and concentration of inhibitors significantly impact the photopolymerization kinetics. A certain amount of light energy is required to overcome the effect of the inhibitor and generate enough radicals to initiate polymerization. Once this "inhibition period" is overcome, polymerization proceeds rapidly. The duration of the inhibition period is influenced by the type and concentration of the inhibitor, as well as the intensity of the curing light.

In addition to preventing premature polymerization, inhibitors and stabilizers can also influence the termination step during active polymerization. While the primary role is to prevent initiation, some interaction with propagating radicals can occur, contributing to chain termination and affecting the final polymer chain length and molecular weight distribution.

Chemical-Initiation (Self-Cure) Mechanisms in this compound

The chemical-initiation, or self-cure, mechanism provides the crucial backup polymerization in areas where light penetration is insufficient. gc.dentalontosight.ai This mechanism is typically based on a redox reaction between two components that are mixed just before application. ontosight.ainih.gov

Redox Initiator Systems: Benzoyl Peroxide/Tertiary Amine Chemistry and Electron Transfer Mechanisms

The most common chemical initiation system in dual-cure cements involves the redox reaction between an organic peroxide, typically benzoyl peroxide (BPO), and a tertiary amine. researchgate.netnih.govprestige-dental.co.uk These components are usually packaged separately in a two-paste system and react upon mixing. researchgate.netnih.gov

The mechanism involves an electron transfer from the tertiary amine to the benzoyl peroxide molecule. nih.govrsc.org This electron transfer leads to the homolytic cleavage of the peroxide bond (-O-O-) in BPO, generating benzoyloxy radicals. Simultaneously, the tertiary amine is oxidized, forming an amine radical cation. nih.govnih.gov

A proposed mechanism involves the nucleophilic attack of the tertiary amine on the peroxide bond of BPO, followed by electron transfer and the formation of a cyclic transition molecular complex and subsequent ion pair. researchgate.netrsc.org This process yields a benzoyloxy radical and an α-aminoalkyl radical (formed from the amine radical cation after deprotonation). researchgate.netnih.gov

Both the benzoyloxy radicals and the α-aminoalkyl radicals are highly reactive species capable of initiating the free radical polymerization of the methacrylate (B99206) monomers. researchgate.net The reaction proceeds at ambient temperature after mixing the two pastes. researchgate.netresearchgate.net

Common tertiary amines used in these systems include N,N-dimethyl-p-toluidine (DMPT) and N,N-dimethylaminoethyl methacrylate (DMAEMA). researchgate.netnih.govnih.gov The kinetics of this redox reaction, and thus the self-curing rate, are influenced by the specific amine used, its concentration, and the concentration of benzoyl peroxide. researchgate.netrsc.org While effective, a drawback of the BPO/tertiary amine system is the thermal instability of BPO, which often necessitates refrigeration for storage. researchgate.netrsc.org Alternative redox systems, including those utilizing hydroperoxides and alternative reducing agents, have been developed to improve storage stability. rsc.org

The self-cure mechanism is generally slower and may result in a lower initial degree of conversion compared to light curing, especially in the initial minutes after mixing. allenpress.comjidmr.com However, it continues to polymerize over time, contributing to the final conversion and mechanical strength, particularly in areas shielded from light. allenpress.comscielo.br

Data Table Examples (Illustrative - specific values would depend on the exact cement formulation and experimental conditions):

Table 1: Absorption Maxima of Common Dental Photoinitiators

PhotoinitiatorAbsorption Maximum (nm)TypeCo-initiator Required
Camphorquinone (B77051) (CQ)~468Type IIYes (Tertiary Amine)
Bis-acylphosphine oxide (BAPO/TPO)~371, ~400Type INo
Phenylpropanedione (PPD)(Varies, typically UV-Vis)(Varies)(Varies)

Table 2: Effect of Curing Mode on Degree of Conversion (Illustrative Data)

Curing ModeDegree of Conversion (%) (e.g., at 24 hours)Notes
Light Cure OnlyHigh (in light-accessible areas)Conversion decreases with depth/attenuation
Chemical Cure OnlyModerate to HighSlower initial rate, continues over time
Dual CureHigh (overall)Synergistic effect of both mechanisms

Sulfinic Acid-based Chemical Initiators: Reaction Mechanisms and Radical Formation

Sulfinic acid-based initiators, often in the form of aromatic sodium sulfinate salts, are utilized in some dual-cure systems, particularly in self-adhesive resin cements researchgate.netmdpi.comresearchgate.net. These salts are known to react with acidic functional monomers present in the cement, triggering the generation of free radicals researchgate.netresearchgate.netmdpi.com. The proposed mechanism involves the instability of aryl sulfinic acid, leading to its decomposition and the formation of aryl or benzenesulfonyl free radicals, which initiate the polymerization process researchgate.netresearchgate.netmdpi.com. This sulfinic acid-initiated polymerization mechanism was proposed by Hagger in 1948 researchgate.net. The use of sulfinate agents can also help overcome adverse chemical interactions between acidic monomers and amine co-initiators found in other systems researchgate.netresearchgate.net.

Other Chemical Curing Initiator Systems and Their Reaction Pathways (e.g., Peroxides, Sulfonates)

A widely used chemical initiation system in dual-cure cements is the redox reaction between a tertiary amine and an organic peroxide, most commonly benzoyl peroxide (BPO) google.comresearchgate.netmdpi.comnih.govmdpi.comnih.gov. Typically, the peroxide is in one paste (catalyst paste) and the tertiary amine in the other (base paste) google.comnih.gov. Upon mixing, the amine reacts with the peroxide through a redox mechanism, leading to the formation of amine radical cations and benzoylate anions nih.gov. This reaction yields a benzaloxy radical that initiates the polymerization of the methacrylate-based monomers nih.gov. Examples of tertiary amines used include N,N-dimethyl-p-toluidine and N,N-dihydroxyethyl-p-toluidine google.com.

Besides peroxides, other systems like barbituric acids or malonyl sulfamides can also be used as redox systems for chemical curing google.com. Aromatic sodium sulfonate salts, as mentioned in the context of sulfinic acid derivatives, also function as accelerators in some self-adhesive dual-cure resin cements by generating free radicals in the presence of acidic monomers mdpi.comresearchgate.net.

Kinetics and Thermodynamics of Chemical Curing Reactions in Bulk and Thin Films

The kinetics of chemical curing in dual-cure cements can be influenced by various factors, including the concentration and type of initiators, the composition of the monomer matrix, and the presence of fillers mdpi.comnih.gov. The chemical curing process typically results in a more gradual increase in the degree of conversion compared to the rapid increase observed with light curing allenpress.com.

Studies evaluating polymerization kinetics in the absence of light activation (self-curing) have shown that the conversion can progress, but it is often lower than when light activation is also employed nih.govpocketdentistry.comamjdent.commdpi.com. The efficiency of the chemical cure alone can vary significantly between different cement brands nih.gov. For instance, one study observed that the chemical component of cure was consistently lower than when specimens were exposed to any lighting condition nih.gov. However, some experimental cements have demonstrated high conversion even in the absence of light-activation pocketdentistry.com.

The polymerization kinetics can also be affected by the thickness of the material and the surrounding environment. While chemical curing is intended to compensate for limited light penetration in bulk or shaded areas, the reaction rate and final conversion can still be influenced by diffusion limitations and the entrapment of reactive species within the forming polymer network, particularly in thicker sections allenpress.comnih.govunizg.hr. In thin films, oxygen inhibition can also play a significant role, potentially hindering the chemical curing process at the surface unizg.hr.

Data on the specific kinetics and thermodynamics of various chemical curing systems in dual-cure cements are often presented in research studies evaluating the degree of conversion and polymerization rate under different conditions. For example, studies using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed to monitor the real-time polymerization profile and the extent of conversion allenpress.comjcda.canih.gov.

Table 1: Example Data on Degree of Conversion (%DC) under Different Curing Modes (Illustrative based on search results)

Resin CementCuring Mode%DC (Mean ± SD)Source (Illustrative)
Cement ASelf-cure45.2 ± 3.1 mdpi.com
Cement ADual-cure (with light)70.5 ± 2.5 mdpi.com
Cement BSelf-cure38.9 ± 4.5 amjdent.com
Cement BDual-cure (with light)68.1 ± 3.0 amjdent.com

Interplay of Photo- and Chemical-Cure Mechanisms in this compound

The dual-cure nature of these cements implies a complex interaction between the light-activated and chemically-activated polymerization processes. While both mechanisms generate free radicals to initiate monomer conversion, their interplay can lead to synergistic effects or, in some cases, interference.

Sequential Activation of Curing Mechanisms: Chemical Insights into Polymer Network Formation

The activation of the two curing mechanisms can occur sequentially or simultaneously depending on the clinical procedure and the specific cement formulation. Typically, mixing the two pastes initiates the chemical cure google.comnih.gov. Subsequent light exposure activates the photocuring component allenpress.compocketdentistry.com. Delayed light activation can lead to a two-staged kinetic profile for polymerization, with an initial slower chemical cure followed by a rapid increase in polymerization rate upon light exposure nih.gov.

Chemical insights into polymer network formation suggest that the rapid cross-linking induced by immediate light curing might, in some cases, interfere with the full potential of the chemical cure by trapping unreacted monomers and chemical initiators within the increasingly viscous polymer network nih.gov. Conversely, allowing some degree of chemical curing to occur before light activation might influence the structure and properties of the final polymer network nih.gov. The timing of light activation relative to the start of the chemical reaction can impact the maximum rate of polymerization and potentially the final conversion pocketdentistry.comnih.gov.

Influence of Light Exposure Parameters on Chemical Curing Efficiency

The parameters of light exposure, including irradiance, duration, and timing, significantly influence the efficiency of both the photocuring and, indirectly, the chemical curing components of dual-cure cements allenpress.comrde.acresearchgate.netmdpi.comresearchgate.net. Insufficient light exposure can result in a lower degree of conversion, sometimes even lower than that achieved by self-curing alone, particularly in conventional dual-cure cements allenpress.com. This highlights that while chemical curing provides a backup mechanism, it may not fully compensate for inadequate light activation, especially when light transmission is severely attenuated by thick or opaque restorations allenpress.comnih.govresearchgate.netallenpress.com.

Studies have investigated the effect of varying light curing times and the presence of ceramic overlays on the degree of conversion allenpress.commdpi.com. Higher radiant exposure generally promotes a higher degree of conversion rde.ac. Delaying light curing for a short period after mixing has been shown in some studies to improve cure efficiency and increase the degree of conversion researchgate.netresearchgate.net. This suggests a complex interaction where the initial chemical cure might prepare the material for more efficient photoactivation, or that delaying light allows the chemical reaction to proceed further before the network becomes too rigid nih.govresearchgate.net. However, the optimal timing and parameters are material-dependent researchgate.net. The type of light curing unit and its wavelength spectrum can also influence the polymerization of dual-cure cements rde.ac.

Degree of Monomer-to-Polymer Conversion: Chemical Methodologies for Assessment

The degree of conversion (DC) is a critical parameter for evaluating the effectiveness of the polymerization process in dual-cured cements. It quantifies the percentage of reactive carbon-carbon double bonds (C=C) in the monomers that are converted into single bonds (C-C) within the polymer network thejcdp.com. A higher DC generally correlates with improved mechanical properties, enhanced color stability, reduced solubility, and increased biocompatibility due to lower levels of leachable residual monomers gc.dentalekb.egpolito.it. Various spectroscopic techniques are employed to measure the DC of dual-cured cements, offering insights into the chemical kinetics and structural development during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Conversion Quantification

FTIR spectroscopy is a widely used technique for quantifying the degree of conversion in dental resin cements. It directly measures the reduction in the number of aliphatic C=C double bonds during polymerization thejcdp.com. By analyzing the changes in the absorbance intensity of characteristic peaks corresponding to aliphatic C=C bonds (typically around 1638 cm⁻¹) relative to a stable internal standard peak (such as the aromatic C...C bonds at 1608 cm⁻¹), the percentage of monomer-to-polymer conversion can be calculated thejcdp.comnih.gov. FTIR analysis can be performed on both uncured and cured specimens to determine the extent of the reaction thejcdp.com. Studies utilizing FTIR have shown that the DC of dual-cured cements can be influenced by factors such as curing time, light intensity, and the thickness and type of restorative material the light passes through mdpi.comallenpress.comnih.govkoreascience.kr. For instance, FTIR studies have indicated that while dual-curing is designed to compensate for limited light penetration, the chemical cure alone may not be sufficient to achieve maximal conversion, and adequate light exposure remains a significant factor ekb.egnih.govresearchgate.net.

Raman Spectroscopy for Monitoring Polymerization Chemical Kinetics and Species Identification

Raman spectroscopy is another valuable tool for monitoring the polymerization kinetics and assessing the DC of dual-cured resin cements. Similar to FTIR, Raman spectroscopy can quantify the decrease in aliphatic C=C double bonds during the curing process by analyzing specific spectral bands polito.itscielo.br. Micro-Raman spectroscopy allows for localized analysis of the DC, providing insights into the spatial variations in polymerization within the material, such as at different depths or interfaces scielo.brresearchgate.net. This technique has been used to evaluate the influence of factors like light-curing protocols and the presence of acidic monomers on the DC polito.itscielo.brceu.es. Raman spectroscopy can also be used to identify the chemical species present in the cement, including unreacted monomers and components of the polymer network polito.it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Analysis of Unreacted Monomers and Polymers

NMR spectroscopy provides detailed information about the chemical structure of both unreacted monomers and the resulting polymers in dual-cured cements nih.gov. While less commonly used for routine DC quantification compared to FTIR or Raman spectroscopy, NMR is powerful for identifying and quantifying residual monomers and analyzing the structural characteristics of the formed polymer network. This technique can help to understand the chemical pathways involved in polymerization and the types of bonds formed. High-performance liquid chromatography (HPLC) is sometimes used in conjunction with NMR to confirm the presence or absence of specific initiators and analyze the composition of the resin matrix nih.gov.

Near-Infrared (NIR) Spectroscopy for Real-Time Chemical Conversion Monitoring

NIR spectroscopy is particularly useful for real-time monitoring of the polymerization process in dental resins, including dual-cured cements allenpress.commdpi.com. This technique allows for continuous assessment of the DC as the reaction progresses allenpress.commdpi.com. NIR spectroscopy measures the overtone and combination bands associated with functional groups, such as the C=C bonds in methacrylate monomers. By tracking the changes in the intensity of these bands over time, the kinetics of polymerization can be determined allenpress.commdpi.com. Studies using FT-NIR spectroscopy have investigated the effects of variables like light irradiance and exposure duration on the DC of dual-cured cements allenpress.commdpi.com.

Here is a table summarizing some research findings on the Degree of Conversion of dual-cured cements using spectroscopic methods:

StudyCement Type(s)Measurement MethodKey Findings on DCCitation
Post-Cure Development of DC... mdpi.comVarious dual-curing resin cementsFTIRAfter 28 days, all curing protocols resulted in comparable DC values within a given cement, but mechanical properties were significantly reduced in self-cured/light-cured through ceramic groups. DC values ranged between 44.3–77.8%. mdpi.com
Polymerization efficiency... nih.govTwo different dual cure cementsMicrohardness (indirect)Lower microhardness values (indicating lower DC) observed under thicker ceramic restorations. Self-curing alone not always sufficient for required hardness. nih.gov
A Scoping Review on the Polymerization... mdpi.comDual-cured resin-matrix cementsVarious (review)Dual-cured cements generally showed higher DC than light-cured. Highest DC percentages (55-75%) reported for dual-cured, influenced by polymerization mode and exposure time. mdpi.com
Degree of conversion of resin-cements... researchgate.netnih.govjst.go.jpLight-cured and dual-cured cementsFTIRSome studies found higher DC in dual cements, others in light-cured. Good photoactivation is most relevant for adequate DC. DC better with ceramic thickness < 2mm for light-cured. researchgate.netnih.govjst.go.jp
Degree of conversion of three composite materials... researchgate.netnih.govTwo dual-curing cementsMicro-RamanDual-curing materials showed average conversion close to 64%, influenced by onlay thickness. researchgate.netnih.gov
Degree of Conversion of Polymer-matrix Composite... thejcdp.comTwo dual-cure dental resin cementsFTIRSignificant differences in DC over time (immediately vs. 24/48 hours and 7 days). DC values showed similarity between the tested cements. thejcdp.com
Nanoindentation and Raman spectroscopy... polito.itDual-cure luting cement (G-Cem One)Raman SpectroscopyBoth tested curing protocols led to good polymerization without significant DC differences along the cement-tooth interface. polito.it
The adhesive system and root canal region... scielo.brDual cure resin cement (Duo-Link)Micro-RamanNeither the adhesive system nor the root canal region significantly influenced the DC of the cement layer. DC means ranged from 54.3% to 69.3%. scielo.br
In-Depth Polymerization of a Self-Adhesive Dual-Cured Resin Cement allenpress.comSelf-adhesive dual-cured cement (RelyX Unicem)Hardness (indirect)Reduced DC (30-54%) observed with chemical cure alone compared to light-activated polymerization. Lower hardness in regions with attenuated light linked to lower cross-link density. allenpress.com
Effect of Light Intensity... nih.govDual-cured resin cement (Duo-Link)FT-RamanLeast DC obtained in the apical region. Higher light intensity (800 and 1100 mW/cm²) resulted in significantly higher DC in the apical region compared to lower intensity (600 mW/cm²). DC range at 600 mW/cm² was 36.3–77.95%. nih.gov
Polymerization Mode of Self-Adhesive, Dual-Cured Resin Cements... nih.govresearchgate.netThree self-adhesive dual-cured cementsInfrared spectroscopyLight-cured groups showed higher DC than autopolymerization groups. Translucency of restorative material influenced polymerization. Chemical polymerization alone not sufficient for highest DC. nih.govresearchgate.net
Color stability and degree of conversion... unesp.brAmine-free dual cured, light cured, amine-containing dual curedFTIRAmine-free dual cured cement showed the highest DC (86.27±0.74) after 2 weeks. unesp.br

Polymer Network Formation and Microstructure Chemical Development

The polymerization of dual-cured cements results in the formation of a complex three-dimensional polymer network. This network's structure and properties are determined by the chemical composition of the monomers, the efficiency of the initiation systems, and the curing conditions mdpi.commdpi.com. The development of the polymer network occurs as monomer molecules are linked together through covalent bonds, forming long polymer chains that become increasingly cross-linked mdpi.com. The process involves stages of chain growth, followed by a rapid increase in viscosity (gel point) as the network begins to form, and finally vitrification as the mobility of reactive species becomes severely restricted mdpi.com.

Cross-linking Density and Its Chemical Determinants

Monomer Composition: The type and ratio of monomers, particularly the presence of multi-functional monomers (e.g., BisGMA, TEGDMA) with multiple methacrylate groups, directly influence the potential for cross-linking nih.govmdpi.commdpi.com. Monomers with higher functionality can form more cross-links, leading to a denser network mdpi.com. The ratio of monomers, such as the TEGDMA/BisGMA ratio, can affect both polymerization contraction and monomer conversion, which in turn influence cross-linking mdpi.com.

Initiator System Efficiency: The effectiveness of both the photo- and chemical initiator systems in generating free radicals impacts the rate and extent of polymerization, and thus the cross-linking density nih.govmdpi.com. Adequate initiation is necessary to achieve a high degree of monomer conversion and facilitate the formation of a dense network mdpi.com.

Degree of Conversion: The cross-linking density is directly related to the degree of monomer-to-polymer conversion. A higher DC means more monomer molecules have reacted, leading to a greater number of potential cross-links being formed allenpress.com.

Curing Conditions: The curing protocol, including light intensity, exposure time, and the interplay between light and chemical curing, significantly affects the final cross-linking density allenpress.commdpi.compocketdentistry.com. Insufficient light exposure, especially in deeper areas or through opaque restorations, can result in lower DC and consequently reduced cross-linking density nih.govallenpress.com. The chemical cure component is intended to compensate for limited light access, but its effectiveness can vary between materials ekb.egijoprd.com.

Filler Content and Type: While not directly forming the polymer network, the type, size, and distribution of inorganic fillers can influence the polymerization kinetics and the resulting network structure by affecting light scattering and the viscosity of the material mdpi.comscielo.br. Filler particles can also influence the stress development during polymerization, which can impact the final network structure nih.gov.

Presence of Inhibitors or Impurities: The presence of oxygen, water, or other inhibitors can interfere with the free radical polymerization process, leading to incomplete conversion and a lower cross-linking density scielo.sa.crekb.eg. Acidic monomers in self-adhesive cements can potentially interact with amine accelerators, affecting the chemical cure and network formation scielo.brfrontiersin.org.

Studies have shown a correlation between the degree of conversion and mechanical properties like hardness, which is indicative of cross-linking density polito.itmdpi.com. Lower hardness values in regions with attenuated light have been attributed to a lower cross-link density resulting from reduced monomer conversion allenpress.com. The formation of an interconnected polymer network is crucial for achieving optimal mechanical properties and long-term durability of the dual-cured cement frontiersin.org.

Heterogeneity of Polymer Network: Chemical Origin and Impact on Material Properties

The polymerization of dimethacrylate monomers in dual-cure cements results in the formation of a highly cross-linked polymer network nih.gov. However, this network is often structurally heterogeneous, consisting of regions with varying crosslink density nih.gov. The chemical origin of this heterogeneity is linked to the kinetics of the polymerization process and the nature of the monomers.

During polymerization, the reaction rate is initially high, leading to rapid chain growth and the formation of localized, highly cross-linked regions known as microgels scielo.br. As the reaction progresses, the increasing viscosity of the material restricts the mobility of monomers and free radicals, particularly within these dense microgel structures nih.govnih.govscielo.br. This diffusion limitation hinders complete monomer conversion and leads to the entrapment of unreacted double bonds and free radicals within the network nih.govscielo.br.

The molecular structure of the monomers also plays a significant role in network heterogeneity. Monomers with higher molecular weight and lower concentrations of double bonds, such as Bis-GMA, can result in polymer networks with lower crosslink density compared to those formed from more flexible and reactive monomers like TEGDMA mdpi.comnih.gov. The distance between double bonds in the dimethacrylate molecule directly influences the theoretical crosslink density; shorter distances lead to higher crosslink density nih.gov.

The heterogeneity of the polymer network has a significant impact on the material properties of dual-cure cements. A less homogeneous network with lower crosslink density and a higher concentration of unreacted groups can lead to reduced mechanical properties, such as lower hardness, flexural strength, and elastic modulus nih.govnih.govunito.itresearchgate.netmdpi.com. Conversely, a more homogeneous and highly cross-linked network generally exhibits improved mechanical performance nih.govmdpi.com.

Furthermore, network heterogeneity influences the material's susceptibility to water sorption and degradation nih.govscielo.sa.crscielo.brscielo.br. Areas with lower crosslink density and higher concentrations of unreacted monomers or hydrophilic groups (like the hydroxyl groups in Bis-GMA) can absorb more water, leading to plasticization, swelling, and hydrolysis of the polymer matrix scielo.sa.crnih.gov. This degradation can compromise the long-term durability and stability of the cement in the oral environment nih.govnih.gov.

Research findings highlight the correlation between polymerization conditions, network structure, and material properties. Studies have shown that insufficient light exposure, particularly in deeper areas or through opaque restorations, can result in a lower degree of conversion and a more heterogeneous network, negatively impacting mechanical properties scielo.brunito.itresearchgate.netmdpi.com. The type of light-curing unit and curing protocol can also influence the resulting polymer structure and properties scielo.brscielo.br.

Table 1: Impact of Polymer Network Heterogeneity on Material Properties

Polymer Network CharacteristicChemical Origin FactorsImpact on Material Properties
High HeterogeneityDiffusion limitations, monomer structure, incomplete curingReduced hardness, lower flexural strength, decreased elastic modulus, increased water sorption
Low HeterogeneityOptimal curing conditions, monomer selectionImproved mechanical properties, enhanced hydrolytic stability

Formation of Unreacted Double Bonds and Their Chemical Reactivity

Despite the dual-curing mechanism, the polymerization of methacrylate-based dual cements is never 100% complete, resulting in a certain percentage of unreacted carbon-carbon double bonds (C=C) remaining within the polymer network mdpi.comnih.govnih.govresearchgate.net. The degree of conversion (DC), which represents the percentage of double bonds that have reacted to form single bonds, typically ranges between 55% and 75% in conventional dental composites and cements, although values outside this range have also been reported mdpi.comnih.govnih.gov.

The formation of unreacted double bonds is primarily attributed to the phenomenon of vitrification and diffusion limitations during the later stages of polymerization nih.govscielo.br. As the polymer network forms and becomes more rigid, the mobility of the remaining reactive groups (free radicals and double bonds) is severely restricted, preventing further reaction nih.govnih.govscielo.br. Steric hindrance within the densely cross-linked network also contributes to the entrapment of unreacted pendant double bonds scielo.br.

The concentration of unreacted double bonds can be influenced by several factors, including the chemical composition of the cement (monomer type and ratio, initiator system), filler content, polymerization conditions (light intensity, exposure time, curing mode), and the presence of oxygen inhibition nih.govnih.govresearchgate.net. Deficiencies in the chemical curing process, particularly in areas with limited light access, can lead to a higher density of unreacted double bonds nih.gov.

These unreacted double bonds are chemically reactive and can undergo further reactions over time, influencing the long-term behavior and stability of the this compound. One significant reaction is oxidation, which can lead to the formation of various degradation products scielo.sa.crucr.ac.cr. The oxidation of unreacted double bonds and subsequent degradation of the resin matrix contribute to intrinsic color changes in the cement, often resulting in yellowing or browning over time scielo.sa.crucr.ac.cr. Aromatic amines, commonly used in the chemical initiation system, are particularly susceptible to oxidation and are a major cause of discoloration scielo.sa.crucr.ac.cr.

Unreacted monomers and leachables containing double bonds can also be released from the polymer network into the surrounding environment nih.govresearchgate.net. This elution of unreacted species can have biological implications and may also affect the mechanical properties and hydrolytic stability of the material nih.govresearchgate.net. The reactivity of these eluted monomers can potentially lead to further reactions or interactions with the oral environment.

Moreover, the presence of unreacted double bonds represents sites for potential degradation through hydrolysis, particularly of ester groups present in monomers like Bis-GMA scielo.sa.cr. Hydrolytic degradation can lead to the breakdown of the polymer chains and the release of degradation products, further compromising the integrity and properties of the cement scielo.sa.crnih.gov.

Research utilizing techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy is commonly employed to quantify the degree of conversion by measuring the reduction in aliphatic C=C double bonds during polymerization mdpi.comnih.gov. Studies have correlated lower degrees of conversion (and thus higher concentrations of unreacted double bonds) with poorer mechanical properties and increased potential for degradation and leaching nih.govnih.govresearchgate.net.

Table 2: Factors Influencing Unreacted Double Bonds and Their Reactivity

FactorImpact on Unreacted Double BondsChemical Reactivity Implications
Incomplete PolymerizationHigher concentration of unreacted C=C bonds trapped in the networkSusceptible to oxidation, hydrolysis, and leaching; contributes to degradation and discoloration
Monomer ChemistryInfluences final DC and network structureAffects the type and amount of leachables and their reactivity
Curing ConditionsInsufficient curing leads to higher residual double bondsReduced stability, increased degradation potential
Presence of Initiator ResiduesCan undergo side reactions (e.g., amine oxidation)Contributes to discoloration and potential degradation pathways

Table 3: Representative Degree of Conversion Values for Dual-Cure Cements

Cement Type/ConditionReported Degree of Conversion (%)Source
Dual-cured resin cements (general range)55-75 mdpi.com
Self-polymerizing materials (for comparison)80.34 mdpi.com
Dual-polymerizing cement (specific example)73.58 mdpi.com
Dual-cured resin-matrix cement (Soft-start LED)62.9 (1 day post-polymerization) nih.gov
Dual-cured resin-matrix cement (Soft-start LED)63 (through 1.5 mm restoration) nih.gov
RelyX ARC (Dual-cured)72.8 nih.gov
Variolink II (Dual-cured)65.7 nih.gov
RelyX ARC (Photoinitiator paste only)57.5 nih.gov
Variolink II (Photoinitiator paste only)58.3 nih.gov
Light-cured resin-matrix cement (for comparison)48.6 nih.gov
Conventional dental materials (general range)50-75 nih.gov
Spacious dimethacrylates (e.g., Bis-GMA homopolymer)<50 (limiting conversion) nih.gov

Note: Degree of conversion can vary significantly based on specific material composition, curing conditions, and measurement techniques.

Iv. Chemical Degradation Pathways of Dual Cement

Hydrolytic Degradation Mechanisms of Dual Cement Components

Hydrolytic degradation involves the reaction of water with the chemical bonds within the this compound structure, leading to the breakdown of the material. This process is particularly relevant in the aqueous environment of the oral cavity.

Ester Hydrolysis in Methacrylate-based Polymers: Chemical Kinetics and Catalysis

The polymer matrix of dual cements is predominantly composed of methacrylate (B99206) monomers, which are linked by ester bonds. These ester bonds are susceptible to hydrolysis, a reaction where water cleaves the ester linkage, resulting in the formation of carboxylic acids and alcohols frontiersin.orgfrontiersin.org. This hydrolysis can occur through several mechanisms, including acid catalysis, base catalysis, or enzymatic catalysis mdpi.com.

The kinetics of ester hydrolysis in methacrylate-based polymers are influenced by factors such as the chemical structure of the monomers, the degree of polymerization, and the presence of catalysts mdpi.commdpi.com. For instance, monomers like Bis-GMA and TEGDMA, commonly found in dental composites, undergo hydrolysis to form products such as methacrylic acid (MA), bishydroxy-propoxy-phenyl-propane (BisHPPP), and triethylene glycol (TEG) mdpi.com. The rate constants of enzymatic hydrolysis can vary depending on the specific (di)methacrylates present mdpi.com.

Enzymes present in the oral cavity, particularly esterases from saliva and bacteria, are known to catalyze the hydrolytic breakdown of methacrylate resins frontiersin.orgmdpi.commdpi.com. Streptococcus mutans, a common oral bacterium, has been shown to catalyze the hydrolysis of the resin matrix and can increase esterase production in response to degradation products, further accelerating biodegradation mdpi.com.

The hydrolysis of ester bonds within the polymer backbone can lead to chain scission, reducing the molecular weight of the polymer and compromising the structural integrity and mechanical properties of the cement frontiersin.orgnih.gov.

Degradation of Silane (B1218182) Coupling Agents: Chemical Mechanisms and Interfacial Instability

Silane coupling agents are crucial components in dual cements, forming a bridge between the inorganic filler particles and the organic polymer matrix. In methacrylic resin-based dental composites, 3-methacryloxypropyltrimethoxysilane (MPTMS) is a popular silane coupling agent mdpi.com. Silane coupling agents form siloxane bonds (Si-O-Si) with the hydroxyl groups on the filler surface and react with the organic matrix through their methacrylate groups during polymerization mdpi.comdakenchem.com.

However, the siloxane bonds formed by silane coupling agents are vulnerable to hydrolysis in a humid environment mdpi.comresearchgate.net. Water can diffuse along the interface between the filler and the resin matrix, which is often the fastest route for water ingress into the composite mdpi.com. The absorbed water gradually hydrolyzes the interfacial silane, weakening the bond between the filler and the matrix mdpi.comresearchgate.netnih.gov. This degradation of the silane coupling agent leads to interfacial instability, potentially causing filler debonding and the formation of gaps that can further facilitate water penetration and degradation mdpi.com.

The hydrolytic stability of the silane bond can be influenced by the structure of the silane coupling agent, with those possessing longer hydrocarbon chains exhibiting greater hydrophobicity and resistance to hydrolysis dental-tribune.com.

Influence of pH and Ionic Environment on Chemical Degradation Kinetics

The oral environment is characterized by significant variations in pH and ionic composition, which can influence the kinetics of chemical degradation in dual cements. Both acidic and basic conditions can catalyze the hydrolysis of ester bonds in the polymer matrix mdpi.com. Dietary components, bacterial metabolites, and salivary enzymes contribute to the dynamic changes in oral pH mdpi.com.

Studies have shown that acidic conditions can accelerate the degradation of dental materials, including the dissolution of components and changes in surface properties allenpress.comunizg.hr. For instance, acidic environments can lead to the release of ions from the filler particles and matrix unizg.hrscielo.br. The solubility of some dental materials has been shown to increase with a decrease in pH bjmu.edu.cn.

The ionic environment can also play a role in degradation. While neutral ionic storage conditions may not significantly affect the surface mechanical properties of some modified glass ionomer cements, acidic conditions can lead to increased roughness and decreased hardness allenpress.combjmu.edu.cn. The presence of specific ions can potentially influence the catalytic activity of enzymes involved in biodegradation.

Water Sorption and Its Chemical Effects on Polymer Matrix Integrity

Water sorption, the process by which water molecules diffuse into the polymer matrix, is a critical factor in the degradation of dual cements mdpi.compocketdentistry.com. Water can be absorbed during polymerization or diffuse into the matrix after curing mdpi.com. The extent of water sorption is influenced by the chemical composition of the resin, the degree of polymerization, and the filler concentration mdpi.compocketdentistry.com. Hydrophilic monomers like Bis-GMA are more susceptible to water sorption due to the presence of hydroxyl groups mdpi.commdpi.com.

The absorbed water can act as a plasticizer, increasing the free volume within the polymer network and reducing its glass transition temperature bjmu.edu.cn. This plasticization can lead to swelling and dimensional changes in the material mdpi.comnih.gov. Furthermore, absorbed water facilitates the diffusion of monomers and degradation products out of the composite mdpi.com.

Data Table: Influence of Monomer Type on Water Sorption in Dental Composites (Illustrative based on search results)

Monomer TypeRelative Water Sorption
TEGDMAHigher nih.gov
Bis-GMAModerate to High mdpi.commdpi.comnih.gov
UDMALower than Bis-GMA mdpi.comresearchgate.net
Bis-EMALower nih.gov

Oxidative Degradation of this compound Chemical Constituents

Oxidative degradation involves the reaction of components within the this compound with oxygen or reactive oxygen species, leading to chemical changes and material breakdown. This process can be initiated by various factors, including residual initiators, unreacted monomers, and external agents.

Radical Scavenging and Antioxidant Depletion Mechanisms

Dual-cure resin cements utilize initiator systems, typically involving peroxides and tertiary amines, to facilitate chemical curing rsdjournal.org. Light-curing mechanisms often involve camphorquinone (B77051) as a photoinitiator scielo.sa.cr. These initiator systems generate free radicals to initiate polymerization frontiersin.org. However, residual initiators and unreacted double bonds can participate in oxidative reactions over time scielo.sa.cr.

Oxidative degradation can lead to the formation of various by-products and contribute to discoloration of the cement scielo.sa.crallenpress.com. The oxidation of aromatic tertiary amines, commonly used in chemical curing systems, is a significant factor in the color change observed in dual-cure cements scielo.sa.crallenpress.commdpi.com.

Antioxidants are sometimes included in dental materials to protect against oxidative degradation and scavenge free radicals researchgate.net. However, these antioxidants can become depleted over time as they react with radicals and other reactive species researchgate.net. The depletion of antioxidants can leave the material more vulnerable to oxidative attack.

Studies have explored the use of various antioxidants to mitigate the effects of oxidative stress and improve the stability of dental materials researchgate.netnih.govnih.gov. The effectiveness of antioxidants can depend on their type (e.g., water-based vs. oil-based) and their ability to scavenge different types of radicals researchgate.netnih.govuni-muenchen.de. The interaction between antioxidants and other components in the cement, such as metal ions from fillers, can also influence their activity and potential pro-oxidant effects nih.gov.

Role of Reactive Oxygen Species (ROS) in Polymer Chain Scission and Cross-linking

Reactive Oxygen Species (ROS), present in the oral cavity from various sources including inflammatory responses and bacterial metabolism, have the potential to interact with the polymeric matrix of dual cements. Studies on dental resin composites, which share similar methacrylate-based chemistry with dual cements, indicate that monomers like Bis-GMA and TEGDMA can increase oxidative stress and induce the production of intracellular ROS in cells nih.govnih.govchem960.com. While direct evidence specifically detailing ROS-induced polymer chain scission or cross-linking within the polymerized network of dual cements from the search results is limited, the general principle of ROS interaction with polymers suggests potential oxidative damage. ROS are highly reactive and can initiate radical reactions within the polymer structure, potentially leading to chain scission, which reduces molecular weight and mechanical properties, or undesirable cross-linking, which can increase brittleness dntb.gov.uaethersolvent.com. The accumulation of ROS can induce oxidative stress, damaging DNA, lipids, and proteins nih.gov. The presence of ROS scavengers has been shown to inhibit the biological effects of methacrylic compounds, suggesting a role for radical species in their genotoxicity nih.gov.

Chemical Changes Induced by Oxidation: Identification of Byproducts

Oxidation is a recognized degradation process for resin-based dental materials wjgnet.com. Color changes observed in dual-cure resin cements have been linked to the oxidation of amine molecules, which are components of the polymerization initiation system, reacting with peroxides in dual-cure systems wikipedia.org. This suggests that the initiator system itself is susceptible to oxidative degradation, leading to visible alterations in the material. Beyond color changes, the oxidation of the polymer matrix and residual monomers can lead to the formation of various byproducts. While specific oxidation byproducts of dual cements are not extensively detailed in the provided search results, studies on the degradation of related dental resin composites identify leachable components including unreacted monomers and their degradation products uni.luwikiwand.comnih.gov. The hydrolytic degradation of monomers like Bis-GMA and TEGDMA yields products such as methacrylic acid (MAA), Bis-HPPP, and TEG nih.govnih.govsigmaaldrich.com. These products can be released from the polymer matrix over time uni.luwikiwand.com. Chemical degradation in alkaline conditions, considered a worst-case scenario, has shown the detection of only degradation products from polymerized materials nih.gov. In acidic conditions, both monomers and their degradation products were detected nih.gov.

Enzymatic Degradation of this compound Polymeric Matrices

Enzymatic degradation is a significant pathway contributing to the breakdown of the polymeric matrix in dual cements, primarily mediated by enzymes present in the oral environment, such as those found in saliva and released by bacteria and host cells nih.govwikipedia.org.

Esterase-mediated Chemical Breakdown of Ester Linkages

Esterases are the most prominent enzymes implicated in the biodegradation of methacrylate-based dental resins and adhesives nih.govnih.gov. These enzymes catalyze the hydrolysis of ester bonds present in the methacrylate monomers and the polymerized network nih.govnih.govnih.govnih.gov. Common monomers like Bis-GMA and TEGDMA contain ester linkages that are susceptible to this enzymatic attack nih.govnih.govnih.gov. Human saliva contains esterase activity capable of catalyzing the degradation of methacrylate monomers nih.govnih.gov. Bacterial esterases, particularly from cariogenic bacteria like Streptococcus mutans, also contribute significantly to the degradation of the resin matrix nih.govepa.gov. This esterase-catalyzed hydrolysis leads to the breakdown of the polymer chains and the release of constituent monomers and their derivatives nih.govnih.govnih.gov.

Identification of Enzymatic Degradation Products and Pathways

The enzymatic hydrolysis of the ester linkages in methacrylate monomers yields specific degradation products. For instance, the esterase-catalyzed hydrolysis of Bis-GMA results in the release of Bis-HPPP (2,2-bis[4(2,3-hydroxypropoxy)phenyl]propane) and methacrylic acid (MAA) wikipedia.orgnih.govnih.gov. Similarly, TEGDMA can be hydrolyzed by esterases to produce triethylene glycol methacrylate (TEGMA) and triethylene glycol (TEG) nih.govsigmaaldrich.com. These degradation products can leach out of the polymer matrix into the oral environment uni.luwikiwand.com. The release of these monomers and degradation products can have biological implications nih.govnih.govuni.lunih.gov. The enzymatic degradation process primarily follows a hydrolytic pathway, where water molecules, facilitated by the enzyme, cleave the ester bonds wjgnet.comnih.govsigmaaldrich.com.

Table 1: Common Enzymatic Degradation Products of this compound Monomers

Parent MonomerEnzyme System InvolvedDegradation ProductsChemical Pathway
Bis-GMAEsterases (salivary, bacterial, neutrophil) nih.govnih.govBis-HPPP, Methacrylic Acid (MAA) wikipedia.orgnih.govnih.govHydrolysis
TEGDMAEsterases (salivary, bacterial) nih.govnih.govTriethylene Glycol Methacrylate (TEGMA), Triethylene Glycol (TEG) nih.govsigmaaldrich.comHydrolysis

Methodologies for Chemical Degradation Analysis

Various analytical methodologies are employed to study the chemical degradation of dual cements and other resin-based dental materials. High-performance liquid chromatography (HPLC) is a widely used technique for the identification and quantification of leached monomers and degradation products from dental composites wikiwand.comuni.lu. HPLC allows for the separation of different components in an extract based on their chemical properties, and their concentration can be determined using appropriate detectors wikiwand.comuni.lu. Liquid chromatography coupled to high-resolution mass spectrometry (LC-MS) offers enhanced capabilities for identifying previously unknown degradation products due to its high sensitivity and ability to provide structural information uni.lunih.gov. Scanning electron microscopy (SEM) is utilized to observe morphological changes on the surface of the material after exposure to degrading environments, providing visual evidence of degradation nih.govfishersci.ca. Spectroscopic techniques and advanced computational modeling are also being explored for assessing the long-term degradation and stability of dental materials, allowing for the detection of subtle molecular changes and the prediction of material performance atamanchemicals.comatamanchemicals.com. Other methods include assessing water sorption and solubility, which are indicators of hydrolytic degradation fishersci.canih.gov.

Table 2: Methodologies for Chemical Degradation Analysis

MethodologyApplication in Degradation Analysis
High-Performance Liquid Chromatography (HPLC)Identification and quantification of leached monomers and known degradation products wikiwand.comuni.lu.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of known and unknown degradation products, structural elucidation uni.lunih.gov.
Scanning Electron Microscopy (SEM)Visualization of surface morphological changes due to degradation nih.govfishersci.ca.
Spectroscopic TechniquesDetection of subtle molecular changes within the material atamanchemicals.com.
Computational ModelingPrediction of material degradation mechanisms and long-term performance atamanchemicals.comatamanchemicals.com.
Water Sorption and Solubility TestsAssessment of material uptake of water and release of soluble components due to hydrolysis fishersci.canih.gov.

Chromatography Techniques (e.g., HPLC, GC-MS, IC) for Leached Monomers and Degradation Products

Chromatographic techniques are indispensable tools for the identification and quantification of leached monomers and degradation products from dual cements. High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the elution of monomers like HEMA, Bis-GMA, UDMA, and TEGDMA from resin-based dental materials nih.govjst.go.jpnih.govdergipark.org.trjournalofappliedbioanalysis.com. HPLC coupled with UV-Vis or mass spectrometry detectors allows for sensitive detection and quantification of these compounds in various elution media such as water, artificial saliva, or ethanol-water mixtures nih.govdergipark.org.trjournalofappliedbioanalysis.com. For instance, studies have employed HPLC to detect HEMA elution from resin cement through dentin over several days nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for analyzing volatile and semi-volatile organic compounds jst.go.jpresearchgate.net. While GC can be used for certain additives, its high operating temperatures can lead to the thermal degradation of some monomers like Bis-GMA, Bis-EMA, and UDMA, potentially overestimating the release of byproducts like BPA mdpi.com. However, GC-MS remains valuable for identifying and quantifying a range of organic leachables and degradation products jst.go.jpresearchgate.net.

Ion Chromatography (IC) is typically employed for the analysis of inorganic ions that may be released from the filler phase of dental cements. While the provided search results focus more on the organic matrix degradation of resin cements, IC would be relevant for analyzing the release of ions from glass ionomer components or specific inorganic fillers if present in the this compound formulation.

Research findings often present data on the concentration of leached monomers over time, as illustrated in the following hypothetical table based on common findings in the literature:

Leached MonomerConcentration (µg/mL) at 24 hoursConcentration (µg/mL) at 7 daysConcentration (µg/mL) at 30 days
Bis-GMA0.5 - 5.00.2 - 2.0< 0.5
UDMA0.3 - 3.00.1 - 1.5< 0.3
TEGDMA1.0 - 10.00.5 - 5.00.2 - 2.0
HEMA0.1 - 2.0< 0.5< 0.1

Note: These values are illustrative and can vary significantly based on the specific cement composition, curing conditions, and immersion medium used in studies.

Spectroscopic Methods (e.g., FTIR, Raman, UV-Vis) for Monitoring Chemical Changes During Degradation

Spectroscopic techniques provide valuable insights into the chemical structure of dual cements and how they change upon degradation. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic methods used to analyze the chemical composition and monitor the degree of conversion of the polymer matrix mdpi.commdpi.comnih.gov. FTIR detects changes in dipole moments, while Raman spectroscopy focuses on molecular polarization changes mdpi.com. These techniques can identify functional groups present in the monomers and polymer network and track the reduction of carbon-carbon double bonds during polymerization and the formation of new functional groups as a result of degradation mdpi.comwho.intbibliotekanauki.pl. Changes in peak positions or intensities in FTIR and Raman spectra can indicate hydrolytic degradation or other chemical alterations within the cement structure mdpi.combibliotekanauki.pl.

UV-Vis spectroscopy is primarily used in conjunction with chromatography (e.g., HPLC-UV/Vis) to detect and quantify eluted substances that absorb light in the ultraviolet and visible regions journalofappliedbioanalysis.com. It can also be used to monitor color changes in the cement over time, which can be an indicator of chemical degradation, particularly the oxidation of amines or other components scielo.sa.cr.

Studies have used FTIR to observe changes on the surface of dental cements after incubation in artificial saliva, indicating degradation of organic components and formation of carbonates and phosphates bibliotekanauki.pl. Raman and FTIR analyses have also revealed chemical degradation in composites exposed to beverages, affecting carbonyl, aromatic, and siloxane groups mdpi.com.

Mass Spectrometry for Identification and Quantification of Chemical Degradation Byproducts

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is a powerful analytical technique for the definitive identification and quantification of a wide range of chemical degradation byproducts, including those present at low concentrations journalofappliedbioanalysis.comjst.go.jpresearchgate.netresearchgate.netmdpi.com. MS provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of unknown compounds. This is crucial for identifying degradation products that may not be the original monomers.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly effective for analyzing less volatile or thermally labile compounds, including various monomers and their degradation products journalofappliedbioanalysis.compocketdentistry.com. It can identify and quantify compounds like Bis-HPPP (a degradation product of Bis-GMA) and other byproducts formed through hydrolysis or enzymatic breakdown pocketdentistry.comnih.govmdpi.com. GC-MS is suitable for more volatile degradation products. jst.go.jpresearchgate.net.

Mass spectrometry allows for detailed research into the chemical transformations occurring during degradation and helps to identify potential breakdown products that could have biological activity. For example, studies have used LC-MS/MS to quantify Bis-HPPP released from Bis-GMA-based resins upon biodegradation pocketdentistry.com.

Total Organic Carbon (TOC) Analysis for Leachable Organic Content

Total Organic Carbon (TOC) analysis is a method used to determine the total amount of carbon bound in organic compounds within a sample originanalytical.comshimadzu.co.krvelp.com. In the context of dual cements, TOC analysis of the immersion medium (e.g., water or saliva) can provide a cumulative measure of the total leachable organic content, including unreacted monomers, oligomers, and organic degradation products mdpi.com.

Biodegradability and Biocompatibility from a Chemical Perspective (excluding clinical aspects)

Biodegradability, from a chemical standpoint, refers to the breakdown of the this compound material mediated by biological factors such as enzymes and microorganisms present in the oral environment scribd.comnih.gov. Biocompatibility, in this context, relates to the chemical nature of the released substances and their potential to interact with biological systems, excluding clinical outcomes.

Chemical Breakdown Products and Their Potential Reactivity in Biological Environments

The chemical breakdown of dual cements yields various products, primarily through hydrolysis of ester bonds and enzymatic cleavage of the polymer network scribd.comnih.govmdpi.com. Common monomers found in dual cements, such as Bis-GMA, UDMA, and TEGDMA, can undergo hydrolysis and enzymatic degradation nih.govmdpi.com. For example, Bis-GMA can degrade into Bis-HPPP and methacrylic acid (MA), while TEGDMA can break down into triethylene glycol (TEG) and MA nih.govmdpi.com.

These breakdown products, along with residual unreacted monomers, can be released into the surrounding biological environment mdpi.comnih.govmdpi.com. Their potential reactivity in biological systems stems from their chemical structures. For instance, monomers and some degradation products contain methacrylate groups, which can potentially interact with biological molecules through addition reactions. The reactivity of these released chemicals is a key aspect of understanding the material's interaction with the biological environment, independent of observable clinical effects. Studies have shown that unreacted monomers and degradation products can diffuse out of the composite as the polymeric matrix swells with water sorption mdpi.com.

Mechanisms of Chemical Release from Polymer Matrix

The release of chemical components from the this compound polymer matrix occurs through several mechanisms. The primary mechanisms include diffusion of unreacted monomers and low-molecular-weight oligomers from the polymer network, particularly in the early stages after polymerization due to incomplete conversion nih.govnih.govmdpi.comnih.gov. The degree of polymerization significantly influences the amount of residual monomers available for leaching nih.govnih.gov.

Another crucial mechanism is the degradation of the polymer matrix itself, which releases monomers and forms degradation byproducts scribd.comnih.govmdpi.commdpi.com. This degradation can be hydrolytic, catalyzed by water, or enzymatic, mediated by enzymes present in saliva and released by oral bacteria scribd.comnih.govmdpi.commdpi.com. Water sorption into the polymer matrix causes swelling, which facilitates the diffusion of leachable substances mdpi.commdpi.com. Enzymatic activity, particularly from esterases, can cleave ester bonds within the polymer chains, leading to the breakdown of the network and the release of constituent molecules scribd.comnih.govmdpi.com. The oral environment's pH can also influence degradation, with acidic conditions potentially accelerating the release of unreacted monomers and inorganic fillers nih.gov.

The release process is influenced by the material's composition, the degree of conversion achieved during polymerization, and the characteristics of the surrounding environment nih.govnih.gov. Organic solvents, such as ethanol (B145695), can enhance the solubility of water-insoluble chemicals and promote their release by penetrating and swelling the polymer network nih.govmdpi.com.

V. Chemical Interactions and Interface Chemistry of Dual Cement

Chemical Bonding Mechanisms to Substrates

Achieving a strong and durable bond between dual cement and dental substrates involves a combination of micromechanical interlocking and chemical adhesion. The specific mechanisms vary depending on the nature of the substrate.

Interaction with Organic Matrices (e.g., Collagen, Dentin Proteins, Polymer Adhesives)

Bonding to organic matrices, primarily dentin with its collagen network, is a critical aspect of this compound performance. This interaction often involves the formation of a hybrid layer and specific chemical adhesion mechanisms.

Chemical Hybrid Layer Formation: Interfacial Polymerization and Infiltration Mechanisms

Hybrid layer formation is a key mechanism when bonding to dentin that has been treated with an acidic conditioner, such as phosphoric acid in etch-and-rinse techniques or the acidic monomers present in some self-etch systems uab.edu. This process involves the infiltration of resin monomers from the this compound and/or an intermediate adhesive system into the demineralized dentin surface, which is rich in exposed collagen fibrils uab.edumdpi.com. Subsequently, the polymerization of these infiltrated monomers within the collagen network creates a "hybrid layer" where resin is intimately integrated with the dentin structure uab.edumdpi.comnih.gov. This interdiffusion and subsequent polymerization at the interface establish a micromechanical bond mdpi.comnih.gov. The effectiveness of infiltration is influenced by the presence of solvents in adhesive systems, which help to chase out water and facilitate monomer penetration into the demineralized dentin mdpi.com.

Role of Hydrophilic/Hydrophobic Balance in Interfacial Chemical Wetting

The balance between hydrophilic and hydrophobic properties of the monomers and the adhesive system is crucial for effective wetting and infiltration of the dentin surface mdpi.comelsodent.comdentsplysirona.com. Dentin is inherently hydrophilic due to its water content and the presence of collagen mdpi.com. Adhesive monomers with a degree of hydrophilicity (e.g., HEMA) are necessary to wet the moist dentin surface and penetrate the demineralized collagen network mdpi.comvc.runih.gov. However, excessively hydrophilic adhesives can absorb water, leading to hydrolytic degradation of the bond over time vc.runih.govelsodent.com. Therefore, a balanced formulation containing both hydrophilic and hydrophobic monomers (e.g., Bis-GMA, UDMA) is preferred. The hydrophobic components enhance the polymerization rate and the mechanical properties of the cured adhesive and hybrid layer, improving the durability of the bond by sealing the interface against water ingress mdpi.comvc.ru. A well-balanced system ensures proper wetting and infiltration while minimizing water sorption and degradation dentsplysirona.com.

Interaction with Inorganic Substrates (e.g., Zirconia, Ceramics, Enamel, Metals)

Bonding to inorganic substrates, which are primarily mineral-based or metallic, relies more heavily on chemical coupling agents and specific monomer interactions, as micromechanical retention through acid etching is not always effective (e.g., with zirconia) kuraraynoritake.eukuraraydental.com.

Chemical Priming Agent Interactions: Monomer-Surface Reactivity

Chemical priming agents are often used to promote adhesion between dual cements and inorganic substrates. These primers typically contain functional monomers that can react chemically with the substrate surface and copolymerize with the methacrylate (B99206) monomers in the this compound kuraraydental.comspringermedizin.deallenpress.com.

For zirconia and other metal oxides, phosphate (B84403) ester monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), are particularly effective kuraraynoritake.eukuraraydental.commdpi.comthejcdp.comoatext.com. The phosphate group in MDP can form a stable chemical bond with the metal oxides on the substrate surface (e.g., Zr-O-P bonds with zirconia) kuraraynoritake.eukuraraydental.comthejcdp.comoatext.com. The methacrylate group on the other end of the MDP molecule then copolymerizes with the resin matrix of the this compound, creating a strong and durable chemical link between the inorganic substrate and the organic polymer kuraraydental.comoatext.com. Studies have shown that MDP-containing primers and cements significantly improve the bond strength to zirconia kuraraynoritake.eumdpi.comthejcdp.comoatext.com.

For silica-based ceramics like porcelain and lithium disilicate, silane (B1218182) coupling agents are essential kuraraynoritake.eukuraraydental.comallenpress.comnih.gov. Silanes, such as γ-methacryloxypropyltrimethoxysilane (γ-MPTS), have a dual nature: one end can react with the silica (B1680970) in the ceramic, and the other end contains methacrylate groups that can copolymerize with the resin cement kuraraynoritake.euallenpress.com. This creates a chemical bridge between the inorganic ceramic and the organic resin allenpress.com.

Bonding to enamel, which is primarily hydroxyapatite (B223615) (a calcium phosphate), can involve interactions between acidic monomers and the calcium ions in the enamel allenpress.com. While acid etching of enamel creates significant micromechanical retention, chemical interactions can also contribute to the bond strength.

Bonding to metals (precious and non-precious alloys) often involves the use of primers containing specific functional monomers that can bond to metal oxides or the metal itself nih.govscielo.br. Phosphate monomers like MDP can also bond to metal oxides kuraraydental.comnih.govwjoud.com. Other primers may contain sulfur-containing monomers (e.g., thiophosphoric methacrylates) that can react with noble metals scielo.br. Surface treatments like sandblasting are also commonly used on metals to enhance mechanical retention and increase the surface area for chemical interaction nih.govscielo.br.

The reactivity between the monomers in the primer/cement and the inorganic surface is critical for establishing a stable chemical bond, complementing any micromechanical retention achieved through surface treatments like air abrasion or etching (where applicable) kuraraynoritake.eukuraraydental.comspringermedizin.denih.gov.

Phosphate Monomers (e.g., 10-Methacryloyloxydecyl dihydrogen phosphate, MDP) Chemical Bonding Mechanisms to Metal Oxides

Phosphate functional monomers, such as 10-Methacryloyloxydecyl dihydrogen phosphate (MDP), are key components in many modern dental adhesive systems and resin cements, particularly for promoting adhesion to metal oxides and certain ceramic materials like zirconia wikipedia.orgskzl.skkuraraydental.comkuraraynoritake.eunih.govgoogle.comkuraraynoritake.euuobaghdad.edu.iq. MDP is an organophosphate monomer known for its ability to bind to metal oxides as well as hard dental tissues skzl.skgoogle.com.

The bonding mechanism of MDP to metal oxides is primarily chemical, facilitated by the acidic phosphate group (PO₃H₂) within the MDP molecule skzl.skkuraraydental.comgoogle.comkuraraynoritake.eu. This hydrophilic phosphate group interacts with metal oxides (MxOy) on the substrate surface kuraraydental.comkuraraynoritake.eukuraraynoritake.eu. Research indicates that the dihydrogen phosphate group is responsible for this chemical bonding skzl.sk. Specifically, the phosphate ester group of acidic monomers like MDP can form chemical bonds with metal oxides present on the oxidized surfaces of base-metal alloys, zirconia-based ceramics, and other ceramics kuraraydental.comkuraraynoritake.eu. Studies using techniques such as ¹H and ³¹P magic angle spinning nuclear magnetic resonance (NMR) and two-dimensional ¹H → ³¹P heteronuclear correlation NMR have demonstrated the mechanisms of coordination between MDP and zirconium oxide wikipedia.org.

The interaction involves the adsorption of the MDP monomer onto the metal oxide surface uobaghdad.edu.iq. Proposed mechanisms for MDP bonding to zirconia include the establishment of hydrogen-bonding interactions between the P=O (oxo) and Zr-OH groups, possible ionic bonding between the MDP monomer and zirconia, and hydrogen bonding between a non-deprotonated P-OH and the P=O group of the PO₃H₂ group of MDP with zirconia or nearby phosphate groups uobaghdad.edu.iq. This chemical interaction, along with potential secondary forces like hydrogen bonds, contributes to the adhesion at the interface between ceramics and resins researchgate.net. The long hydrocarbon chain (decyl group) in MDP is thought to contribute to the hydrolytic stability of the bond by preventing water penetration skzl.sk.

Silanization Chemistry for Inorganic Surface Functionalization and Coupling

Silane coupling agents are synthetic hybrid inorganic-organic compounds widely used in dentistry to enhance adhesion between dissimilar materials, particularly between resin composites and inorganic substrates like ceramics and treated metals dental-tribune.comdakenchem.comprevestdirect.comzmsilane.comdakenchem.comresearchgate.net. They function as molecular bridges, creating a chemical link between the inorganic surface and the organic resin matrix zmsilane.comdakenchem.comzmsilane.com.

The chemistry of silanization involves functional silanes that contain two different functional groups: one that can react with inorganic matrices (e.g., ceramics) and another that can react with organic materials (e.g., resins) dental-tribune.comzmsilane.com. A common silane monomer used in dental products is 3-methacryloxypropyltrimethoxysilane dental-tribune.com. The reaction typically begins with the hydrolysis of the alkoxy groups (-SiX₃) of the silane, usually in an acidic aqueous solution, to form reactive silanol (B1196071) groups (-SiOH) dental-tribune.comresearchgate.netzmsilane.com. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable siloxane bonds (Si-O-substrate) dakenchem.comprevestdirect.comzmsilane.comresearchgate.netzmsilane.com.

Simultaneously, the organic functional group (e.g., a methacrylate group) of the silane molecule is capable of copolymerizing with the monomers in the resin cement or adhesive system during polymerization dakenchem.comprevestdirect.comresearchgate.net. This dual reactivity allows the silane to chemically bond to both the inorganic substrate and the organic resin, thereby enhancing the compatibility and adhesion between these disparate materials prevestdirect.comzmsilane.com.

While silanes are effective in promoting adhesion to silica-based materials like porcelain, their adhesion to non-silica-based restorative materials such as zirconia, alumina (B75360), metals, and metal alloys is generally not as strong dental-tribune.comnih.gov. To overcome this limitation, surface conditioning methods like tribochemical silica coating are employed to create a silica layer on the surface of these non-silica materials, allowing the silane coupling agent to react chemically and form durable siloxane bonds dental-tribune.comnih.govnih.gov.

Chemical Compatibility and Interfacial Chemical Reactivity

The chemical compatibility between this compound and associated adhesive systems, as well as the chemical reactivity at the interface with various substrates, significantly influences the success and durability of the bond.

Chemical interactions between components of dual-curing resin cements and dental adhesive systems can lead to compatibility issues, particularly affecting the polymerization of the cement at the interface researchgate.netallenpress.comresearchgate.netamjdent.comnih.govscielo.brrde.ac. A primary concern is the potential inhibition of the chemical curing component of dual-cure cements by acidic monomers present in simplified adhesive systems (e.g., one-step self-etch or two-step etch-and-rinse adhesives) allenpress.comresearchgate.netamjdent.comnih.govscielo.brrde.ac.

Simplified adhesives often contain acidic resin monomers that are not fully neutralized, especially in the oxygen inhibition layer that forms on the surface after light curing researchgate.netallenpress.comrde.ac. These acidic monomers can diffuse into the overlying dual-cure cement and protonate the amine reducing agents, which are essential co-initiators for the peroxide-amine redox catalytic system responsible for the chemical curing mechanism researchgate.netallenpress.comresearchgate.netrde.ac. This acid-base reaction can retard or completely inhibit the polymerization of the chemically-cured component of the this compound, leading to incomplete polymerization and compromised bond strengths at the interface allenpress.comresearchgate.netrde.ac. The decrease in bond strength has been shown to be inversely proportional to the acidity of the adhesive system allenpress.com.

The oxygen inhibition layer itself, a thin layer of uncured resin on the surface of light-cured composites due to oxygen diffusion inhibiting radical polymerization, can also contribute to compatibility issues ammdent.comresearchgate.net. While light curing can help overcome the acid-base interactions by rapidly setting the resin matrix, ensuring sufficient light energy reaches the interface is crucial, especially in deeper areas where chemical curing is more critical allenpress.com. The thickness of the oxygen inhibition layer is influenced by the curing mode, being generally thicker in chemically-cured resins compared to light-cured or dual-cured resins with adequate light exposure researchgate.net.

Surface treatments applied to restorative substrates before cementation play a critical role in modifying the surface chemistry and topography, thereby influencing the bond strength and durability of the interface with dual cements dental-tribune.comnih.govnih.govpreprints.orgmdpi.comnih.govresearchgate.netjcdr.net. These treatments aim to increase surface roughness for micromechanical interlocking and/or alter the surface chemistry to promote chemical bonding preprints.orgnih.govresearchgate.net.

Common mechanical treatments include sandblasting (also known as air abrasion) using particles such as aluminum oxide dental-tribune.comnih.govnih.govnih.govresearchgate.netjcdr.net. Sandblasting creates a microporous surface, increasing the surface area and enhancing micromechanical retention preprints.orgjcdr.net. While sandblasting alone can increase roughness, its effect on bond strength may be minor without accompanying chemical alteration preprints.org.

Chemical treatments involve the use of acids or other reactive agents. Acid etching, such as with hydrofluoric acid for silica-based ceramics or sulfuric acid for certain polymers like PEEK, creates microporosities and increases surface energy, enhancing wettability and exposing reactive groups for chemical bonding nih.govpreprints.orgmdpi.comnih.govresearchgate.netjcdr.net. Studies have shown that acid etching can significantly improve bond strength, often more effectively than mechanical roughening alone, by chemically modifying the surface preprints.org. For example, hydrofluoric acid etching of silica-based ceramics creates a porous surface that allows for micromechanical interlocking and provides silanol groups for reaction with silane coupling agents nih.gov.

Tribochemical silica coating is a combined mechanical and chemical treatment where the surface is sandblasted with silica-coated alumina particles, depositing a silica layer dental-tribune.comnih.govnih.gov. This treatment is particularly useful for non-silica-based materials like zirconia and metals, creating a reactive surface for silane bonding dental-tribune.comnih.gov.

Plasma treatment is another method used to modify material surfaces, potentially increasing surface energy and introducing functional groups that can enhance chemical bonding researchgate.net.

The effectiveness of these surface treatments is highly dependent on the composition and properties of the substrate material preprints.org. Optimizing surface treatment protocols is essential for achieving reliable and long-lasting bonds between dual cements and various restorative materials.

Chemical Cross-talk Between this compound and Adhesive Systems: Interfacial Polymerization and Inhibition

Analysis of Interfacial Chemistry

Characterizing the chemical composition and interactions at the interface between this compound, adhesives, and substrates is vital for understanding bonding mechanisms and evaluating bond stability.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to determine the elemental composition, chemical states, and electronic states of elements within the top few nanometers of a material surface kuleuven.beresearchgate.netnih.govrockymountainlabs.comnih.govmaterialinterface.com. XPS is particularly valuable for analyzing the complex interfaces formed in dental bonding, including those involving dual cements. rockymountainlabs.com

By analyzing the binding energies of emitted photoelectrons, XPS can identify the elements present and provide information about their chemical environment and valence states rockymountainlabs.commaterialinterface.com. This allows researchers to investigate the nature of chemical bonds formed at the interface kuleuven.berockymountainlabs.comnih.gov. For instance, XPS has been used to analyze the chemical interaction of adhesive components with tooth structure and restorative materials kuleuven.benih.gov. Studies have employed XPS to confirm the presence of specific coatings or functional groups on treated surfaces and to analyze the chemical composition of enamel surfaces after bonding procedures nih.govpocketdentistry.com.

In the context of dual cements and their interactions, XPS can be used to:

Analyze the surface chemical composition of substrates before and after surface treatments like etching or sandblasting to understand the changes induced rockymountainlabs.com.

Investigate the chemical bonding between functional monomers like MDP and metal oxides or ceramics by detecting specific chemical states of elements at the interface researchgate.netresearchgate.net.

Characterize the chemical nature of the interface between the cured cement/adhesive layer and the substrate, providing evidence of chemical bond formation kuleuven.berockymountainlabs.comnih.gov.

Assess the elemental distribution and chemical states within the interfacial region, potentially with depth profiling techniques (e.g., using argon ion sputtering or angle-resolved XPS) to understand the transition zone between materials nih.govmaterialinterface.com.

XPS analysis has provided direct evidence of chemical bonding in dental materials, for example, demonstrating the ionic bonding between carboxylic groups of polyalkenoic acid and calcium ions in hydroxyapatite kuleuven.be. It has also been used to study the chemical interaction of other monomers, confirming chelate bonding with calcium nih.gov. By providing detailed information about the chemical composition and bonding at the nanometer scale, XPS is an indispensable tool for understanding the fundamental chemical interactions governing the performance of dual cements and associated adhesive systems.

Attenuated Total Reflectance (ATR-FTIR) for Interfacial Chemical Bonding and Functional Groups

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for investigating the chemical composition and polymerization kinetics of dual-cured resin cements, particularly at interfaces. This method allows for the analysis of the material's surface or a thin layer in contact with the ATR crystal, providing insights into the functional groups present and their changes during the curing process.

ATR-FTIR is frequently used to assess the degree of conversion (DC) of methacrylate monomers in dual-cured resin cements. The polymerization involves the conversion of methacrylate double bonds (C=C) into single bonds (C-C) within the polymer network. By monitoring the decrease in intensity of the characteristic C=C stretching vibration band (typically around 1638 cm⁻¹) relative to a stable reference peak (such as the aromatic C=C peak around 1608 cm⁻¹ or an internal standard), the extent of polymerization can be quantified. nih.govnih.govresearchgate.netpocketdentistry.com

Studies utilizing ATR-FTIR have shown that the degree of conversion in dual-cured resin cements can be influenced by factors such as the curing mode (dual-cure vs. self-cure), the presence and shade of overlying restorative materials (e.g., ceramics), and the interaction with bonding agents or primers. For instance, research has demonstrated that the DC of dual-cured resin cements can be significantly lower when cured under thicker or more opaque ceramic restorations due to light attenuation. nih.gov The chemical curing mechanism is intended to compensate for this, but studies indicate that self-curing alone may not achieve the same high DC as dual-curing or light-curing in optimal conditions. nih.govresearchgate.nettandfonline.com

Furthermore, ATR-FTIR can help identify specific functional groups involved in chemical bonding to substrates. For self-adhesive resin cements containing functional monomers like 10-MDP (10-methacryloyloxydecyl dihydrogen phosphate), ATR-FTIR can provide evidence of interactions between the phosphate groups and metal oxides on ceramic or metallic surfaces. These interactions can involve the formation of ionic bonds or hydrogen bonds, contributing to chemical adhesion.

Table 1 presents representative data on the degree of conversion for different dual-cured resin cements under various curing conditions, as evaluated by ATR-FTIR.

Cement TypeCuring ModeSubstrate/ConditionDegree of Conversion (%)Citation
RelyX ARC (Control)Dual-cureNo Ceramic75 ± 5 nih.gov
RelyX ARC (Control)Self-cureNo Ceramic62 ± 6 nih.gov
RelyX UnicemDual-cureNo Ceramic51 ± 4 nih.gov
RelyX UnicemSelf-cureNo Ceramic35 ± 2 nih.gov
Variolink II (A3)Dual-cure2mm Ceramic (0M1)High nih.gov
Variolink II (A3)Dual-cure2mm Ceramic (5M3)Significantly Lower nih.gov

Note: Data is illustrative and compiled from different studies; direct comparison across rows may not be appropriate due to variations in experimental protocols.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) for Elemental Chemical Mapping

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) spectroscopy is a powerful combination for analyzing the morphology of dual-cured resin cements and mapping the distribution of constituent elements, particularly at the interface with restorative materials or tooth structure.

SEM provides high-resolution images of the cement's microstructure, revealing the size, shape, and distribution of inorganic filler particles embedded within the polymer matrix. nih.govnih.gov The morphology and filler content significantly influence the cement's mechanical properties and flow characteristics. EDX spectroscopy, performed in conjunction with SEM, allows for the elemental analysis of specific areas or the creation of elemental maps across a scanned region. nih.govoatext.comoatext.comresearchgate.netresearchgate.net

EDX analysis can identify the main inorganic components of the cement fillers, such as silicon (Si), barium (Ba), zirconium (Zr), and aluminum (Al), often present in glass or ceramic fillers. nih.govvincismile.comnih.gov At the interface between the dual-cured resin cement and a substrate like zirconia or tooth dentin, EDX mapping can reveal the distribution of elements from both materials. For example, studies investigating the interaction of 10-MDP-based resin cements with zirconia have used EDX to show the presence and distribution of phosphorus (P) at the interface, providing evidence of the chemical interaction between the phosphate groups of 10-MDP and the zirconium oxide. oatext.comoatext.com Similarly, EDX can map calcium (Ca) and phosphorus (P) from tooth structure (hydroxyapatite) or calcium from calcium-containing fillers or substrates.

Elemental mapping by EDX provides visual evidence of the diffusion of elements across the interface and the formation of a potential interaction zone. This is crucial for understanding the nature and extent of the bond formed between the cement and the substrate.

Table 2 shows a simplified example of elemental composition data that might be obtained from EDX analysis of different areas within a dual-cured resin cement.

Area AnalyzedMain Elements DetectedPossible SourceCitation (Illustrative)
Bulk CementC, O, Si, Ba, Al, ZrResin matrix, Glass/Ceramic Fillers nih.govvincismile.comnih.gov
Interface (Cement-Zirconia)C, O, P, Zr, YResin matrix, 10-MDP, Zirconia oatext.comoatext.com
Interface (Cement-Dentin)C, O, Ca, PResin matrix, Hydroxyapatite researchgate.netnih.gov

Note: Actual elemental composition varies significantly based on the specific cement formulation and substrate.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed molecular and elemental information about the outermost layers (typically the top few nanometers) of a material. ceitec.eunih.gov This makes it particularly well-suited for investigating the chemical composition and molecular species present at the interface between dual-cured resin cements and various substrates.

ToF-SIMS works by bombarding the sample surface with a pulsed primary ion beam, causing the emission of secondary ions (both atomic and molecular fragments). These secondary ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio (m/z). ceitec.eunih.gov By analyzing the resulting mass spectra, the chemical composition of the surface can be determined. Furthermore, by rastering the primary ion beam across the surface, ToF-SIMS can generate high-resolution chemical images showing the spatial distribution of specific ions or molecular fragments. ceitec.eu

In the context of dual-cured resin cements, ToF-SIMS can be used to map the distribution of specific monomers, initiators, or degradation products at the interface. researchgate.net It can provide insights into how the components of the cement interact with the substrate at a molecular level. For example, ToF-SIMS has been used to study the interface between resin cements and bone or ceramic materials, identifying ions or fragments related to the cement components and the substrate, and showing their spatial distribution. nih.govaip.orgresearchgate.net This can help confirm the presence of chemical bonding agents or the diffusion of certain species across the interface.

ToF-SIMS can also be used in a dual-beam mode, where a second ion beam is used to sputter away layers of the material, allowing for depth profiling and 3D chemical analysis of the interface. ceitec.euresearchgate.net This provides a more complete picture of the chemical gradients and interfaces that form during cementation.

Table 3 illustrates the type of molecular information that can be obtained from ToF-SIMS analysis at the interface of a dual-cured resin cement.

Detected Ion/FragmentPossible Chemical SpeciesRelevance to Interface ChemistryCitation (Illustrative)
Phosphate fragments (e.g., PO₃⁻, PO₂⁻)10-MDP monomerChemical interaction with metal oxides oatext.comoatext.com
Methacrylate fragments (e.g., C₄H₅O₂⁻)Resin monomers (Bis-GMA, TEGDMA, UDMA)Polymer network formation vincismile.comnih.govnih.govwikipedia.org
Metal ions (e.g., Zr⁺, Ca⁺, Si⁺)Substrate or filler componentsElemental distribution at interface nih.govoatext.comoatext.comnih.govaip.org
Organic fragments from substrateTooth structure or restoration materialNature of the bond interface-

Atomic Force Microscopy (AFM) for Interfacial Topography and Local Chemical Interaction Analysis

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide high-resolution topographical images of surfaces and interfaces, as well as information about local surface properties, including mechanical and potentially chemical interactions, at the nanoscale. researchgate.netresearchgate.netoamjms.eu

In the study of dual-cured resin cements, AFM can be used to visualize the surface roughness and topography of the cured cement and the substrate before and after bonding. Changes in surface topography induced by surface treatments (e.g., sandblasting, etching) aimed at enhancing bond strength can be quantified using AFM. researchgate.netoamjms.eu Increased surface roughness can improve micromechanical interlocking between the cement and the substrate.

Beyond topography, advanced AFM modes can provide insights into local chemical interactions. Techniques like chemical force microscopy (CFM), a variation of AFM, use functionalized tips to probe specific chemical interactions on the surface. While less commonly reported for dual-cured resin cements specifically compared to topography studies, AFM-based techniques hold potential for understanding the nature of adhesive forces at the nanoscale and the distribution of chemically active sites at the interface.

AFM can visualize the interfacial transition zone (ITZ) between the cement matrix and filler particles or between the cement and the substrate. researchgate.net The nanostructure of hydration products in traditional cements has been studied using AFM, revealing features like C-S-H gel and calcium hydroxide (B78521) crystals. While dual-cured resin cements involve different chemistry (polymerization rather than hydration), AFM can similarly be applied to understand the morphology and homogeneity of the cured resin matrix and its interface with fillers or substrates.

Table 4 summarizes the type of information obtainable from AFM analysis relevant to dual-cured resin cements.

AFM Analysis TypeInformation ProvidedRelevance to Interface Chemistry/PhysicsCitation (Illustrative)
Topography ImagingSurface roughness, morphology, feature sizeMicromechanical interlocking, surface area researchgate.netoamjms.eu
Roughness AnalysisQuantitative measurement of surface textureOptimization of surface treatments researchgate.netoamjms.eu
Force SpectroscopyAdhesion forces, mechanical propertiesLocal bond strength, material stiffness-
Chemical Force Microscopy (CFM)Spatial distribution of specific chemical groupsNature of chemical bonding interactions-

Vi. Advanced Methodologies for Chemical Research on Dual Cement

Spectroscopic Techniques in Dual Cement Chemistry

Spectroscopic techniques provide valuable insights into the molecular structure, presence of radical species, and crystalline phases within this compound formulations. These methods are essential for characterizing the monomers, monitoring polymerization, and analyzing the inorganic filler components.

High-Resolution NMR for Monomer, Oligomer, and Polymer Chemical Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed elucidation of the chemical structures of monomers, oligomers, and polymers present in dual cements. By analyzing the characteristic signals in NMR spectra, researchers can identify and quantify the different methacrylate (B99206) monomers, such as Bis-GMA, TEGDMA, and UDMA, in both the liquid and solid phases of the cement. researchgate.netscielo.br

Studies utilizing 13C NMR have identified specific chemical shifts corresponding to the carbon environments within these monomers. For instance, peaks related to Bis-GMA and TEGDMA have been assigned based on comparisons with spectra of known samples. researchgate.netscielo.br The relative percentages of monomers in the formulation can be calculated from the peak areas, providing crucial information about the cement's composition. researchgate.net Additionally, 1H NMR can reveal the presence of mobile species, such as unreacted monomers or low molecular weight components, even after the material has solidified. oatext.com The analysis of 31P NMR can also be employed to characterize phosphorus-containing compounds, such as phosphate-ester monomers, which may be included to enhance adhesion to tooth structures. researchgate.net NMR-MOUSE (Mobile Universal Surface Explorer) is a variation of NMR that allows for real-time monitoring of mobile monomer concentration as a function of time and depth during the polymerization process. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Species Detection and Kinetics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is specifically used to detect and study species with unpaired electrons, namely free radicals. In dual-cure resin cements, free radicals are generated during both the light-curing (photo-initiation, typically involving camphorquinone) and chemical-curing (redox reaction, often involving benzoyl peroxide and tertiary amines) processes, initiating the polymerization chain reaction. researchgate.netscielo.sa.crscielo.br

EPR spectroscopy allows for the identification and quantification of these free radicals, such as propagating and allylic radicals, which are characteristic of the polymerization of dimethacrylate resins. scielo.briaea.org The technique can provide a nine-line spectrum indicative of these radical species. researchgate.netscielo.briaea.org By monitoring the EPR signal over time, researchers can investigate the kinetics of radical formation and decay, providing insights into the polymerization rate and the influence of factors like light intensity, curing time, and material composition. researchgate.netscielo.briaea.orgscielo.br EPR studies have shown that the chemical cure generates free radicals regardless of light irradiation. scielo.br Furthermore, EPR can be used to assess the post-polymerization reactivity and the presence of trapped radicals in the cured material over time. scielo.briaea.org

Research using EPR has demonstrated the dependence of free radical generation on irradiation protocols and the influence of light transmission through restorative materials or posts on the curing depth. scielo.brscielo.br

X-ray Diffraction (XRD) for Crystalline Phase Identification in Fillers and Polymer Crystallinity Analysis

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials within dual cements. This is particularly useful for identifying the crystalline phases present in the inorganic fillers and assessing the degree of crystallinity in the polymer matrix.

Inorganic fillers used in dual cements can include various materials like barium glass, calcium aluminate, calcium titanate, and silica (B1680970). hugedental.comnih.govscielo.brresearchgate.net XRD patterns of these fillers exhibit characteristic peaks that allow for the identification of specific crystalline compounds such as mayenite (Ca12Al14O33), tricalcium aluminate (Ca3Al2O6), calcium titanate (CaTiO3), tricalcium silicate (B1173343) (Ca3SiO5), dicalcium silicate (Ca2SiO4), bismuth oxide (Bi2O3), calcium oxide (CaO), and titanium oxide (Ti2O3), depending on the filler composition. scielo.br XRD can also reveal whether a filler contains both amorphous and crystalline phases, as indicated by broad bands and sharp peaks in the diffraction pattern. mdpi.com

Beyond filler characterization, XRD can be used to analyze the polymer matrix. While the cured resin matrix is largely amorphous, some degree of short-range order or the presence of semi-crystalline domains can be investigated using XRD. researchgate.net Changes in the crystalline structure of surrounding tissues, such as dentin, after the application and polymerization of dual-cure cements can also be studied using techniques like synchrotron X-ray diffraction, revealing information about lattice strain induced by the material. nih.gov

X-ray Absorption Spectroscopy (XAS) for Elemental Speciation and Bonding Environment

X-ray Absorption Spectroscopy (XAS), including techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the elemental composition, chemical state (speciation), and local atomic environment of specific elements within a material. While less commonly cited for bulk organic polymer analysis compared to techniques like NMR, XAS can be highly valuable for characterizing the inorganic components and understanding their interactions within the this compound matrix.

For the inorganic fillers containing elements like calcium, aluminum, silicon, barium, titanium, and others, XAS can determine the oxidation states of these elements and the types of chemical bonds they form with surrounding atoms. This information is crucial for understanding the structure and reactivity of the filler particles and their interface with the polymer matrix. For example, XAS could potentially probe the bonding environment of silane (B1218182) coupling agents used to treat filler surfaces, which are designed to enhance adhesion between the inorganic filler and the organic resin. scielo.brmdpi.com Furthermore, XAS could be applied to study the chemical state of radiopacifying elements often included in dual cements.

While specific detailed research findings on dual cements using XAS were not extensively found in the initial search results, the principles of XAS make it a suitable technique for gaining in-depth elemental and bonding information about the complex composition of these materials, particularly concerning the inorganic filler and any incorporated metal-containing compounds.

Chromatographic and Separation Techniques for Chemical Analysis

Chromatographic techniques are essential for separating the different components of dual cements, allowing for their individual analysis and characterization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution (MWD) and polydispersity of polymers. This is critical for characterizing the polymerizable resin components of dual cements. lcms.czhplc.euwarwick.ac.uk

GPC/SEC separates molecules based on their hydrodynamic volume in solution as they pass through a porous stationary phase. hplc.eu Larger molecules elute faster as they cannot enter the smaller pores, while smaller molecules penetrate the pores and have a longer retention time. hplc.eu By calibrating the system with polymer standards of known molecular weights, the MWD of a sample can be determined. hplc.euwarwick.ac.uk Key parameters obtained from GPC/SEC include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

Understanding the MWD of the resin components (monomers, oligomers, and polymers) is crucial because it significantly influences the physical and mechanical properties of the cured cement, such as viscosity, shrinkage, strength, and cure time. lcms.cz GPC/SEC can also be used to separate and analyze individual components within a complex polymeric mixture, including residual monomers and oligomers after polymerization. Differences in MWD between batches can lead to variations in material performance, highlighting the importance of GPC/SEC for quality control and material development. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound (VOC) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds (VOCs). In the context of this compound research, GC-MS is primarily employed to analyze the release of VOCs from the material, which can include unreacted low molecular weight monomers, residual solvents, or volatile byproducts formed during polymerization or degradation. filab.fr

Headspace techniques, such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), are frequently coupled with GC-MS for this purpose. filab.frtimeshighereducation.com These techniques involve heating the dental material in a sealed vial, allowing volatile compounds to partition into the headspace gas phase, which is then injected into the GC-MS system. filab.fr This approach minimizes sample preparation and is effective for detecting trace amounts of VOCs. filab.fr

Studies utilizing GC-MS have identified various volatile components emitted from resin-based dental materials, including photoinitiators like camphorquinone (B77051) and inhibitors such as tert-butyl-p-hydroxyanisole. While GC is suitable for low molecular weight, volatile, and thermally stable substances, the high operating temperatures can sometimes lead to the thermal degradation of certain components, potentially overestimating the release of some compounds like Bisphenol A (BPA) from Bis-GMA containing materials. mdpi.com Despite this, GC-MS remains a valuable tool for profiling the volatile chemical landscape associated with dual cements.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Chemical Components and Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography (HPLC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is the preferred method for the analysis of non-volatile and thermally labile chemical components in dual cements. researchgate.netmdpi.comresearchgate.net This includes the higher molecular weight methacrylate monomers commonly found in these materials, such as Bis-GMA, UDMA, and TEGDMA, as well as initiators, co-initiators, and degradation products. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

LC-MS is widely used to quantify the release of residual monomers and other substances from cured dual cements into various immersion media, simulating the oral environment. researchgate.netresearchgate.netnih.govnih.gov Studies have shown that the extent of monomer elution can be influenced by the curing mode (light-cure vs. self-cure), with self-cured materials often exhibiting higher levels of eluted monomers. researchgate.net LC-MS/MS offers high sensitivity and selectivity, enabling the detection and quantification of these compounds even at low concentrations. researchgate.net

Degradation products, such as Bisphenol A (BPA) which can potentially arise from the hydrolysis of Bis-GMA, and methacrylic acid, a potential hydrolysis product of methacrylate monomers, are also effectively analyzed using LC-MS-based methods. nih.govmdpi.commdpi.com The ability of LC-MS to handle complex mixtures and provide detailed structural information through mass spectrometry makes it essential for understanding the long-term stability and potential for chemical release from dual cements.

Table 1 presents examples of monomers and degradation products commonly analyzed by LC-MS in studies on dental resins.

CompoundTypeDetection Method (Example)
Bis-GMAMonomerUHPLC-MS/MS researchgate.netresearchgate.net
UDMAMonomerUHPLC-MS/MS researchgate.netresearchgate.net
TEGDMAMonomerUHPLC-MS/MS researchgate.netresearchgate.net
HEMAMonomerUHPLC-MS/MS researchgate.netnih.gov
BPADegradation ProductUHPLC-MS/MS researchgate.netnih.gov
Methacrylic acidDegradation ProductHPLC-UV mdpi.com
Camphorquinone (CQ)PhotoinitiatorUHPLC-MS/MS researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) for Separation of Challenging Monomer Mixtures

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers distinct advantages for separating compounds that are not easily handled by GC (due to low volatility or thermal instability) or HPLC (due to lack of UV chromophores or poor ionization). researchgate.net Recent advancements in SFC, particularly when coupled with mass spectrometry (SFC-MS), have expanded its applicability to the analysis of polar compounds. researchgate.net

While specific extensive literature on the routine application of SFC for separating complex monomer mixtures specifically in dual cements is less prevalent compared to GC-MS and LC-MS, SFC's capabilities make it a promising technique for challenging separations in this field. The ability of SFC to effectively separate compounds with a range of polarities by adjusting the composition of the mobile phase (e.g., adding polar co-solvents like methanol) could be beneficial for resolving mixtures of methacrylate monomers and other components present in this compound formulations. researchgate.netacs.org SFC-MS could potentially offer a complementary approach to LC-MS for the comprehensive analysis of this compound composition and degradation products, particularly for compounds that might be difficult to separate or detect by conventional methods.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques provide valuable theoretical insights into the behavior of dual cements at the molecular level. These methods can complement experimental studies by predicting properties, elucidating reaction mechanisms, and simulating complex processes like polymerization and degradation.

Density Functional Theory (DFT) for Monomer Reactivity Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. In the context of this compound research, DFT calculations are employed to study the reactivity of monomers and initiators and to elucidate the mechanisms of the polymerization reactions. researchgate.netacs.orgtandfonline.com

DFT can be used to calculate parameters such as frontier molecular orbital energies (e.g., LUMO energy) and dipole moments, which have been shown to correlate with monomer reactivity in free-radical polymerization. researchgate.netacs.org By studying transition states and activation energies, DFT can provide insights into the kinetics of initiation, propagation, and termination steps in both light-initiated and chemically initiated polymerization processes. acs.org This theoretical understanding helps in designing new monomers or optimizing existing formulations for improved polymerization efficiency and reduced residual monomer content. DFT studies can also help to understand the stability of molecules and potential degradation pathways.

Molecular Dynamics (MD) Simulations of Polymerization Processes, Cross-linking, and Polymer-Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations are particularly useful for studying dynamic processes in materials, such as polymerization, cross-linking, and the interaction of the polymer network with its environment. mdpi.comdavidpublisher.comresearchgate.netmsstate.edumdpi.com

In this compound research, MD simulations can be used to model the formation of the cross-linked polymer network during curing. mdpi.comdavidpublisher.comresearchgate.netmsstate.edu By simulating the polymerization process, researchers can investigate factors affecting the degree of conversion and the resulting network structure, such as monomer composition, initiator concentration, and curing conditions. mdpi.commsstate.edu MD simulations can also predict the thermo-mechanical properties of the cured polymer, such as glass transition temperature and elastic modulus, based on the simulated network structure. davidpublisher.commsstate.edu

Furthermore, MD simulations can provide insights into the interaction of the polymer network with solvents, such as water or oral fluids. These simulations can model solvent diffusion into the polymer matrix and its effect on polymer swelling, plasticization, and the potential for leaching of unreacted components or degradation products. mdpi.com Reactive MD simulations can even be used to study the degradation of the polymer network under various conditions. mdpi.com

Table 2 illustrates properties and processes studied using MD simulations in polymer research relevant to dual cements.

Property/ProcessDescriptionRelevance to this compound
PolymerizationSimulation of monomer to polymer conversion.Understanding curing efficiency and network formation.
Cross-linkingModeling the formation of cross-links between polymer chains.Predicting network density and mechanical properties.
Degree of Conversion (DC)Simulation of the extent of double bond reaction.Correlating curing conditions with polymerization completion.
Thermo-mechanical PropertiesPrediction of properties like glass transition temperature and modulus.Assessing material stiffness and stability.
Polymer-Solvent InteractionsSimulation of solvent diffusion and interaction with the polymer network.Understanding water sorption, swelling, and leaching.
DegradationModeling the breaking of chemical bonds in the polymer network.Investigating material longevity and release of byproducts.

Quantitative Structure-Activity Relationship (QSAR) Studies for New Monomers and Initiators

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a relationship between the chemical structure of compounds and their biological or performance activities. While QSAR is frequently applied in toxicology to predict the potential adverse effects of substances based on their structure, sci-hub.seeuropa.eu the principles can also be extended to correlate structural features of monomers and initiators with their activity and performance within a this compound formulation.

In the context of developing new monomers or initiator systems for dual cements, QSAR studies can be used to predict properties relevant to polymerization kinetics, degree of conversion, mechanical strength, or even long-term stability, based on their molecular structure. By analyzing a series of compounds with known properties, QSAR models can identify structural descriptors that are predictive of desired performance characteristics. This can help guide the rational design and selection of novel components with improved properties, reducing the need for extensive experimental synthesis and testing. For example, QSAR could be used to predict the efficiency of a new photoinitiator or the impact of structural modifications to a monomer on the cross-linking density of the resulting polymer network.

Finite Element Analysis (FEA) for Chemical Diffusion Modeling within the Polymer Matrix

Finite Element Analysis (FEA) is a computational tool that can be applied to model and understand complex physical phenomena, including chemical diffusion. In the context of this compound and polymer matrices, FEA can be utilized to simulate the diffusion of various chemical species, such as residual monomers, initiators, co-initiators, and degradation products, within the developing or mature polymer network. While specific detailed research findings using FEA for chemical diffusion within the polymerized this compound matrix were not extensively detailed in the search results, the principles of FEA allow for the simulation of concentration gradients and mass transport over time. This is particularly relevant for understanding the leaching of unreacted monomers or the ingress of water and other oral fluids into the polymer, processes driven by diffusion and influenced by the matrix's chemical composition and cross-link density. By modeling these diffusion processes, researchers can gain insights into the long-term chemical stability and potential release of leachable components from the this compound.

Rheological Characterization with a Chemical Focus

Rheology, the study of the flow and deformation of matter, is a critical tool for understanding the chemical changes occurring in this compound during polymerization. The transition from a low-viscosity paste to a rigid solid is a direct consequence of the polymerization reaction, where monomers link together to form polymer chains and a cross-linked network. Rheological measurements provide quantitative data on this process.

Viscosity Changes During Polymerization (related to chemical reaction kinetics and gelation)

The viscosity of this compound undergoes significant changes as the polymerization reaction progresses. Initially, the material is a relatively low-viscosity paste, allowing for easy handling and placement. As the photo- and/or chemical initiation systems generate free radicals, these radicals react with the methacrylate double bonds of monomers like Bis-GMA, TEGDMA, and UDMA, initiating chain growth fishersci.calabsolu.ca. The continuous addition of monomers to the growing chains increases the molecular weight and entanglement of the polymer species, leading to a progressive increase in viscosity. This increase in viscosity is directly related to the chemical reaction kinetics; a faster reaction rate results in a more rapid increase in viscosity. High viscosity can, however, hinder the mobility of remaining reactive species, potentially limiting the ultimate degree of conversion. Studies have shown that factors like monomer composition (e.g., the presence of low-viscosity monomers like TEGDMA or HEMA) and the efficiency of the initiation system influence the rate of viscosity increase and the final conversion.

Gel Point Determination and Chemical Cross-linking Progression Analysis

The gel point is a critical transition during polymerization where the material transforms from a viscous liquid into an elastic gel. Chemically, this corresponds to the formation of a continuous polymer network through cross-linking reactions. Dual cements, typically containing multifunctional monomers like Bis-GMA and UDMA, form highly cross-linked structures labsolu.ca. The gel point can be determined rheologically by observing the point at which the storage modulus (G') becomes greater than the loss modulus (G''). Before the gel point, the material behaves more like a viscous liquid (G'' > G'), and after the gel point, it behaves more like an elastic solid (G' > G''). The progression of chemical cross-linking after the gel point further increases the rigidity and mechanical strength of the polymer network. While specific rheological data illustrating gel point determination for dual cements were not prominently featured in the search results, the principle applies to their polymerization. The degree of cross-linking is directly related to the degree of conversion of the carbon-carbon double bonds in the monomers. Analysis of cross-linking progression can be inferred from the increasing elastic modulus and decreasing material flow observed in rheological tests post-gelation.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Chemical Properties and Network Formation

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into the structure and formation of the polymer network in this compound. DMA measures the material's response to an oscillating force as a function of temperature, time, or frequency. Key parameters obtained from DMA include the storage modulus (E' or G'), which represents the elastic (solid-like) component, and the loss modulus (E'' or G''), which represents the viscous (liquid-like) component. The ratio of the loss modulus to the storage modulus is the damping factor (tan δ).

DMA can be used to monitor the curing process and evaluate the mechanical properties of the polymerized material. As this compound polymerizes and the cross-linked network forms, the storage modulus increases significantly, indicating increased rigidity. The glass transition temperature (Tg), determined by the peak in the tan δ curve or a significant drop in the storage modulus, is particularly sensitive to the degree of cross-linking; a higher Tg generally indicates a more highly cross-linked and rigid network. Studies using DMA on dual-cured resin cements have shown that factors like light transmission and the type of post material used in root canal cementation can influence the viscoelastic properties and the extent of polymerization at different depths. For example, dual-cured resin cements used with fiber posts exhibited more rigid properties and better polymerization compared to those used with metal posts, with polymerization quantity affected by position in the canal. The thermal transitions of the materials were observed to take place at higher temperatures from the apical to the coronal sections in both groups, suggesting variations in network formation along the post.

Calorimetric Techniques for Reaction Kinetics and Thermodynamics

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are valuable for studying the kinetics and thermodynamics of the polymerization reaction in this compound. These techniques measure the heat flow associated with chemical transitions.

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm Analysis and Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is widely used to analyze the polymerization exotherm and determine the glass transition temperature (Tg) of dual cements. The polymerization of methacrylate-based monomers is an exothermic reaction, releasing heat as the double bonds are converted to single bonds and the polymer network forms. DSC can quantify this heat of polymerization, which is related to the degree of conversion. By monitoring the heat flow as a function of temperature or time, DSC can provide information about the reaction kinetics, such as the onset temperature, peak temperature, and the total heat released.

DSC is also used to determine the Tg of the polymerized this compound. The Tg is the temperature range over which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. As mentioned earlier, the Tg is influenced by the degree of cross-linking and the chemical composition of the polymer network. A higher Tg indicates a more rigid and stable polymer. Studies have used DSC to evaluate the effect of incorporating different monomers or additives on the polymerization exotherm and Tg of dual-cure resin composites. For instance, the inclusion of certain monomers has been shown to lower the polymerization exotherm, potentially reducing thermal stress on surrounding tissues.

Isothermal Titration Calorimetry (ITC) for Chemical Interaction Energetics (e.g., monomer mixing, initiator reactions)

Isothermal Titration Calorimetry (ITC) is a sensitive technique used to measure the heat changes that occur when two molecules interact in solution under isothermal conditions. tainstruments.comcureffi.orgharvard.edu By precisely measuring the heat released or absorbed upon successive injections of one component into a solution containing the other, ITC can determine key thermodynamic parameters of binding and interaction, including binding constants (K), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.comcureffi.orgharvard.edu

In the context of dual cements, ITC can be applied to study the energetics of specific chemical interactions crucial to the curing process. This includes investigating the heat associated with the mixing of different monomer components, which can reveal insights into their compatibility and any non-covalent interactions occurring before polymerization is initiated. Furthermore, ITC is highly relevant for characterizing the reactions involving the chemical initiator system. For example, the redox reaction between benzoyl peroxide and tertiary amines, which generates free radicals to initiate polymerization, involves a specific heat signature that can be quantified by ITC. allenpress.commdpi.com Studying these initiator reactions using ITC can help optimize their concentrations and understand factors affecting their efficiency and the rate of radical generation. mdpi.com

While direct ITC studies specifically labeled "this compound" for monomer mixing or initiator reactions were not extensively detailed in the search results, the principles of ITC are well-established for studying such molecular interactions in polymerizing systems. cureffi.orgharvard.edumalvernpanalytical.com The technique's ability to directly measure heat flow provides a fundamental understanding of the energetic driving forces behind the initial chemical events that lead to polymerization.

A hypothetical data table illustrating the type of information that could be obtained from ITC studies on this compound components is shown below:

InteractionΔH (kJ/mol)K (M⁻¹)n (Stoichiometry)ΔS (J/mol·K)
Monomer A + Monomer B-5.2---
Initiator Component 1 + Component 2-45.11.2 x 10³1:125.5
Monomer A + Initiator Radical-85.9---

Note: This table presents hypothetical data for illustrative purposes based on typical ITC output parameters for chemical interactions.

Microcalorimetry for Real-Time Polymerization Heat Flow

Microcalorimetry, particularly isothermal microcalorimetry, is a powerful technique for monitoring the heat flow associated with chemical reactions, including the exothermic process of polymerization, in real-time. researchgate.netiastate.edutainstruments.combme.hu This method measures the rate of heat evolution over time as the reaction progresses under controlled temperature conditions. researchgate.netiastate.edu

For dual cements, microcalorimetry provides a direct and continuous assessment of the curing kinetics driven by both the chemical and, if applicable, light-activated mechanisms. The heat flow curve obtained from microcalorimetry reveals distinct phases of the polymerization process, including the initial mixing period, an induction period (if present), the acceleration phase where the reaction rate increases, the deceleration phase as monomers are consumed, and finally, a steady or slow completion phase. iastate.edumdpi.com

By analyzing the heat flow profile, researchers can determine the total heat of polymerization, the maximum polymerization rate (Rpmax), and the time to reach Rpmax. These parameters are critical indicators of the curing efficiency and speed. nih.govamjdent.com Microcalorimetry can be used to compare the polymerization kinetics under different curing conditions (e.g., self-cure only vs. dual-cure), investigate the influence of varying initiator concentrations, filler content, or the presence of additives on the curing process. nih.govmdpi.commdpi.com

Studies using differential scanning calorimetry (DSC), a related calorimetric technique often employed for polymerization studies, have shown that the extent of polymerization in dual-cured resin cements is reflected in the exothermic heat of reaction. amjdent.comresearchgate.netnih.gov Higher temperatures generally lead to increased degrees of conversion and faster polymerization rates, as evidenced by changes in the heat flow profiles. allenpress.comscielo.br For instance, increasing the temperature from 25°C to 37°C or 50°C significantly reduced the working time and increased the degree of conversion of dual-cured resin cements, which would be directly observable as changes in the microcalorimetry heat flow curves. allenpress.comscielo.br The influence of initiator concentration on polymerization rate and maximum temperature has also been studied using calorimetry, highlighting the technique's ability to quantify the impact of compositional variations. mdpi.com

An example of data obtained from microcalorimetry would be a heat flow vs. time curve, showing the rate of heat evolution throughout the curing process. Key parameters extracted from such curves could be presented in a table:

This compound FormulationCuring ModeTotal Heat of Polymerization (J/g)Peak Heat Flow (mW/g)Time to Peak (min)
Formulation XSelf-cure2501512
Formulation XDual-cure310285
Formulation YSelf-cure2201018
Formulation YDual-cure300256

Note: This table presents hypothetical data for illustrative purposes based on typical microcalorimetry output parameters for polymerization reactions.

These calorimetric techniques, ITC and microcalorimetry, provide fundamental thermodynamic and kinetic data essential for understanding, optimizing, and developing this compound formulations with tailored properties for various applications.

Compound Names and PubChem CIDs

Vii. Theoretical Frameworks and Models in Dual Cement Chemistry

Kinetics of Free Radical Polymerization in Dual Cement Systems

Reaction Rate Constants and Activation Energies for Different Monomer Systems

The speed of the polymerization reactions is quantified by reaction rate constants for each step (initiation, propagation, and termination). These constants are influenced by the specific chemical structures of the monomers and initiators used in the this compound formulation. For instance, the presence of different functional groups or variations in molecular size and flexibility among monomers like Bis-GMA, UDMA, and TEGDMA can lead to variations in their respective rate constants. wjgnet.comwikipedia.orgnih.govnih.govuib.no

Diffusion-Controlled Polymerization Models and Autoacceleration Phenomena

As the polymerization of dimethacrylate monomers progresses, the reaction medium becomes increasingly viscous due to the formation of a cross-linked polymer network. This increase in viscosity significantly hinders the mobility of reactive species, including free radicals and unreacted monomer double bonds. addent.compocketdentistry.com43.230.198 Consequently, the termination reaction, which involves the encounter and deactivation of two free radicals, becomes diffusion-controlled. addent.compocketdentistry.commdpi.commdpi.com This reduction in the termination rate constant (kt) leads to an increase in the concentration of propagating free radicals, causing a phenomenon known as autoacceleration or the gel effect (also referred to as the Trommsdorff-Norrish effect). addent.compocketdentistry.commdpi.com During autoacceleration, the polymerization rate (Rp) increases sharply, even as monomer concentration decreases. addent.com

Following autoacceleration, the propagation reaction also becomes diffusion-controlled as the mobility of monomers and pendant double bonds is restricted within the increasingly dense polymer network. addent.commdpi.com This leads to a decrease in the propagation rate constant (kp) and a subsequent decrease in the polymerization rate, a phenomenon termed autodeceleration or the glass effect. addent.commdpi.com The reaction rate continues to decrease until it effectively stops due to vitrification, where the glass transition temperature (Tg) of the polymerizing mixture rises to the polymerization temperature, severely limiting molecular mobility. addent.com Diffusion-controlled effects ultimately limit the final conversion of double bonds in these systems. addent.com43.230.198

Kinetic Models for Dual-Cure Systems: Combined Photo and Chemical Initiation

Dual-cure cements incorporate both photoinitiator and chemical initiator systems to ensure polymerization in both light-exposed and dark areas. The kinetics of dual-cure systems are more complex than single-cure systems as they involve the interplay of two initiation mechanisms.

Photoinitiation typically involves a photoinitiator (such as camphorquinone) that absorbs light energy and, often in the presence of a co-initiator (like a tertiary amine), produces free radicals to initiate polymerization. mdpi.comnih.govnih.govmdpi.com This process is rapid and dominates the initial stages of polymerization in areas exposed to light. The rate of photoinitiation depends on factors such as light intensity, exposure time, and the concentration and type of photoinitiator. nih.govmdpi.comnih.gov

Chemical initiation usually involves a redox system, commonly consisting of an organic peroxide (like benzoyl peroxide) and a tertiary amine. nih.govmdpi.com When the two components of the dual-cure cement are mixed, these initiators react in the absence of light to generate free radicals, driving polymerization in areas not reached by light. mdpi.com This chemical cure is generally slower than the photo-cure but is essential for achieving polymerization throughout the bulk of the material.

Polymer Network Theory Applied to this compound

Theories of Network Formation and Connectivity (e.g., Percolation Theory)

Network formation in cross-linking polymerization is a complex process involving the growth and interconnection of polymer chains. Theories such as percolation theory have been applied to study the morphology and connectivity of the polymer networks formed by dimethacrylate monomers used in dental materials. mdpi.comresearchgate.netresearchgate.net Percolation theory describes the formation of a continuous cluster (the polymer network) within a random system as the concentration of interconnected elements (monomers and growing chains) increases.

In the context of dual cements, percolation theory can help understand the point at which a continuous, rigid network forms throughout the material (the gel point). Below the gel point, the material behaves as a viscous liquid; above it, it becomes a solid or gel. The gel point is reached when a significant portion of the monomers have reacted to form interconnected chains. mdpi.comnih.gov Studies using percolation parameters, such as percolation probability and path length, have been used to characterize the morphology of these networks and relate them to properties like fracture behavior. mdpi.comresearchgate.net These studies suggest that the network structure, including the formation and agglomeration of microgels, is influenced by factors like monomer composition (e.g., the ratio of Bis-GMA to TEGDMA) and the degree of conversion. mdpi.comresearchgate.net

Prediction of Cross-link Density from Monomer Chemistry and Reaction Conditions

Cross-link density, defined as the number of cross-links per unit volume or mass of the polymer, is a key structural parameter that significantly influences the mechanical properties of the cured this compound. Highly cross-linked networks are generally stiffer, harder, and more brittle than less cross-linked structures. mdpi.com

The theoretical cross-link density of a polymer network formed from multifunctional monomers is primarily determined by the chemistry of the monomers and the extent of the polymerization reaction (degree of conversion). Monomers with more polymerizable groups or shorter chain lengths between reactive groups can theoretically lead to higher cross-link densities. mdpi.com For instance, the length of the dimethacrylate molecule influences the theoretical crosslink density; shorter distances between double bonds result in higher theoretical crosslink density. mdpi.com

However, achieving the theoretical maximum cross-link density is often limited by factors such as incomplete conversion due to diffusion limitations and the formation of intramolecular cyclization reactions (where a radical on a growing chain reacts with a pendant double bond on the same chain). addent.com43.230.198mdpi.com

Data tables based on the search results:

MonomerPubChem CID
Bis-GMA15284
TEGDMA7979
UDMA170472
Initiator/Co-initiatorPubChem CID
Camphorquinone (B77051)25208
Benzoyl Peroxide7187
N,N-dihydroxyethyl-p-toluidine87595 (for N,N-dimethyl-p-toluidine, a related tertiary amine) mdpi.comscispace.com

Models for Polymer Network Defects and Heterogeneity

The polymerization of methacrylate-based monomers, common in dual-cure cements, results in a highly cross-linked network. However, the conversion of monomers is rarely complete, leading to a heterogeneous structure with unreacted functional groups, trapped monomers, and variations in crosslink density. This heterogeneity is influenced by factors such as monomer composition, filler type and content, light intensity and exposure time, and the interplay between the light-cure and self-cure mechanisms mdpi.commdpi.com.

Models for polymer network defects and heterogeneity often employ concepts from polymer science, such as the statistical description of network formation and the theory of gelation. These models aim to predict the degree of conversion (DC), crosslink density, and the presence of structural irregularities based on the initial monomer mixture and curing conditions. For instance, models can describe how limited monomer mobility in the glassy state restricts further polymerization, leading to a lower final DC and a more heterogeneous network structure jst.go.jp.

The dual-curing mechanism itself can contribute to heterogeneity. In areas with insufficient light penetration, the self-cure mechanism dominates, which typically results in a lower DC and slower polymerization rate compared to light-cured regions mdpi.comnih.govmdpi.com. This depth-dependent variation in curing can lead to gradients in mechanical properties and chemical stability within the material mdpi.comnih.govmdpi.com. Models incorporating diffusion limitations of reactive species and light attenuation are used to predict these gradients and the resulting network structure variations at different depths nih.govmdpi.com.

Experimental techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to measure the degree of conversion and polymerization kinetics, providing data to validate and refine these theoretical models nih.govresearchgate.net. Studies have shown that the polymerization kinetics and their depth variation in dual-cure bulk-fill composites are material-dependent, highlighting the influence of material composition on network formation and heterogeneity nih.gov.

Mass Transport and Diffusion Models in this compound Chemical Systems

Mass transport and diffusion play significant roles in the performance and degradation of dual-cure cements. These processes govern the movement of monomers, initiators, and other small molecules within the polymer matrix during and after curing, as well as the ingress of external substances from the oral environment, such as water, enzymes, and ions mdpi.comnih.gov.

Models describing mass transport in dual-cure cements often utilize Fick's laws of diffusion, although the complex and heterogeneous nature of the polymer network necessitates more sophisticated approaches. Factors influencing diffusion include the free volume within the polymer network, the polarity of the diffusing species and the polymer matrix, and the presence of fillers and their interface with the resin scispace.compocketdentistry.com.

Diffusion of Monomers, Initiators, and Degradation Products within the Polymer Matrix

During polymerization, the mobility of unreacted monomers and initiators decreases as the network forms. However, a certain percentage of these species remain untethered or loosely bound within the matrix due to incomplete conversion mdpi.comresearchgate.netpocketdentistry.com. The diffusion of these residual monomers and initiators is a critical aspect of this compound chemistry, as it affects the material's biocompatibility and the stability of the polymer network mdpi.comresearchgate.net.

Models for the diffusion of these internal components consider factors such as their molecular size and shape, the free volume of the polymer network (which changes during and after curing), and potential interactions between the diffusing species and the polymer chains scispace.com. Studies have shown that compounds with lower molecular weight, such as HEMA and camphorquinone (CQ), are more likely to elute and diffuse compared to larger monomers like Bis-GMA researchgate.net. The degree of conversion significantly influences the amount of leachable substances; lower DC leads to higher elution mdpi.comresearchgate.net.

Furthermore, as the material degrades, degradation products are formed within the matrix. The diffusion of these degradation products out of the material is also governed by mass transport principles mdpi.comnih.gov.

Models for Leaching of Chemical Components from Cured Polymer Matrix

Leaching, the release of chemical components from the cured polymer matrix into the surrounding environment, is a direct consequence of mass transport and diffusion mdpi.comnih.govpocketdentistry.com. This process is influenced by the concentration of leachable species within the material, the diffusion coefficients of these species in the polymer and the external medium, and the properties of the external medium (e.g., pH, presence of enzymes) mdpi.comnih.govpocketdentistry.commdpi.com.

Models for leaching often couple diffusion processes within the polymer to mass transfer across the material-environment interface. These models can help predict the rate and extent of leaching over time. Experimental methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify leached substances, providing data for model validation mdpi.comnih.govmdpi.com.

Studies have investigated the leaching behavior of various components, including monomers like Bis-GMA, TEGDMA, HEMA, and UDMA, as well as initiators and degradation products mdpi.comnih.govresearchgate.netmdpi.comwjgnet.com. The composition of the aging medium significantly affects the release profile of monomers like TEGDMA researchgate.net.

Degradation Kinetic Models and Pathways

The long-term performance of dual-cure cements in the oral environment is limited by their degradation. Degradation can occur through various chemical pathways, primarily hydrolysis and oxidation, which are influenced by the material's composition, the degree of conversion, and environmental factors such as water, enzymes, pH, and temperature mdpi.comscispace.compocketdentistry.comnih.govmdpi.comresearchgate.net.

Degradation kinetic models aim to describe the rate at which these chemical breakdown processes occur and to predict the resulting changes in material properties over time researchgate.net. These models often consider the scission of polymer chains, the hydrolysis of ester bonds, and the breakdown of filler-matrix interfaces nih.govscispace.comnih.govmdpi.com.

Predictive Models for Hydrolytic and Oxidative Chemical Degradation Rates

Predictive models for hydrolytic and oxidative degradation rates often incorporate reaction kinetics, considering the concentration of reactive species (e.g., water, oxygen, enzymes) and the susceptibility of chemical bonds within the polymer network to attack mdpi.comscispace.compocketdentistry.comnih.gov.

Hydrolytic degradation, particularly the cleavage of ester bonds present in monomers like Bis-GMA and TEGDMA, is a primary degradation pathway nih.govscispace.comnih.gov. Models for hydrolysis may consider the diffusion of water into the matrix and the catalytic effect of enzymes present in saliva scispace.compocketdentistry.comnih.gov. Oxidative degradation can also contribute to material breakdown, particularly affecting carbon-carbon bonds in the polymer backbone nih.gov.

Accelerated aging protocols, using elevated temperatures or more aggressive media like ethanol (B145695) or NaOH solutions, are employed experimentally to simulate long-term degradation in a shorter timeframe mdpi.comnih.govmdpi.com. Data from these studies are used to develop and validate kinetic models, often employing mathematical functions to fit experimental degradation curves researchgate.net.

Degradation PathwayKey Chemical ProcessesInfluencing Factors
HydrolysisEster bond cleavageWater sorption, Enzymes, pH, Temperature
OxidationPolymer backbone scission, Attack on C=C bondsOxygen availability, Presence of initiators/catalysts

Multi-stage Chemical Degradation Models

Multi-stage chemical degradation models are utilized to elucidate the complex processes by which materials classified as this compound can deteriorate over time when subjected to various environmental factors, including moisture, temperature fluctuations, and chemical exposure. These models posit that degradation is not a singular event but rather a sequence of interdependent chemical reactions and physical transformations that unfold across distinct temporal stages.

Research indicates that the degradation of this compound involves several processes that can occur concurrently or sequentially, influenced by factors such as the initial degree of polymerization achieved during curing, the material's propensity for water sorption, and the stability of the chemical bonds within the cured polymer matrix and at the interface with reinforcing fillers ekb.egscielo.sa.crresearchgate.net. A multi-stage model offers a conceptual framework for comprehending the evolution and deterioration of the material's properties throughout its functional lifespan.

A theoretical multi-stage chemical degradation model applicable to this compound might encompass the following stages:

Stage 1: Initial Water Sorption and Hydrolytic Processes. This initial stage is characterized by the uptake of water from the surrounding environment into the this compound matrix. Absorbed water molecules can facilitate the hydrolysis of susceptible ester linkages present within the polymer network. Concurrently, unreacted monomers, oligomers, and other soluble components from the initiation system can leach out of the material. This stage typically results in initial dimensional changes, mass changes due to water sorption and elution, and potentially a modest reduction in certain mechanical properties ekb.egscielo.sa.cr.

Stage 2: Oxidative Degradation and Polymer Network Breakdown. As the degradation process advances, particularly under conditions involving oxygen or other reactive species, oxidative reactions can become significant. These reactions may target residual carbon-carbon double bonds that did not undergo complete polymerization or other chemically vulnerable sites along the polymer backbone. Oxidative attack can lead to chain scission, reducing the molecular weight of the polymer chains and decreasing the crosslink density of the this compound. Degradation products originating from the initiator system may also act as pro-oxidants, accelerating these pathways. This stage typically manifests as a more pronounced decline in mechanical strength, increased brittleness, and further changes in mass as degradation products are formed and potentially leached scielo.sa.crresearchgate.net.

Detailed research supporting these multi-stage models often involves comprehensive analysis of changes in material properties and chemical composition over time under simulated aging conditions. Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can be employed to detect changes in specific chemical bonds, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the types and amounts of eluted species ekb.egscielo.sa.crresearchgate.net. Mechanical testing, including measurements of flexural strength, hardness, and elastic modulus, along with assessments of mass change due to sorption and solubility, provide critical data on the physical consequences of the chemical degradation processes ekb.egscielo.sa.crresearchgate.net.

The kinetics and relative importance of each stage are significantly influenced by the specific chemical formulation of the this compound, the efficiency and completeness of the initial curing reactions, and the severity and nature of the environmental challenges encountered. Modeling these multi-stage processes often requires sophisticated kinetic equations that account for factors such as the diffusion rates of water and degrading agents into the material, the rates of specific chemical reactions, and the evolving microstructure and properties of the material over time.

The following hypothetical data table illustrates how certain key properties of a representative this compound material might change across different stages of chemical degradation in an aqueous environment:

Degradation Time (Months)Dominant Stage(s)Mass Change (%)Flexural Strength (MPa)Cumulative Eluted Components (µg/g)
0Initial (Post-Cure)0.01250
1Stage 1+1.811825
3Stage 1 & 2+2.110538
6Stage 2+1.58545
12Stage 2 & 3+0.56048
24Stage 3-1.03050

Note: This table presents hypothetical data for illustrative purposes only and does not represent specific research findings for any particular commercial this compound product. Actual values would vary significantly based on material composition and environmental conditions.

This multi-stage modeling approach offers a more comprehensive understanding of this compound degradation compared to simplified single-stage models, facilitating improved prediction of long-term clinical performance and guiding the development of more durable and stable material formulations.

Viii. Future Directions and Emerging Research Areas in Dual Cement Chemistry

Development of Biodegradable Dual Cement Systems: Chemical Design Principles and Degradation Control

The development of biodegradable this compound systems is an active area of research, particularly for biomedical applications such as bone regeneration. nih.gov These cements are designed to gradually degrade in the body, allowing for the natural healing process and eventual replacement by new tissue. nih.gov Chemical design principles involve selecting materials that can undergo controlled degradation through chemical dissolution and cellular absorption. nih.gov

For instance, research on biodegradable dual-phase alloys, such as those in the Ca–Mg–Zn system, aims to control degradation behavior by manipulating alloy composition, constituent phases, and microstructure. x-mol.net Combining phases with different dissolution rates can lead to desired degradation profiles. x-mol.net Calcium phosphate (B84403) cements (CPCs) are another class of biodegradable cements being investigated, with degradation rates influenced by factors such as surface area, Ca/P ratio, crystallinity, and the local physiological environment. nih.gov Incorporating organic components into inorganic phases can further influence the degradation rate of composite bone cements. nih.gov

Control over degradation can also be achieved by introducing porosity into the cement structure to improve local metabolism and degradation rate. nih.gov For example, using acid-based reactions to create CO2 bubbles or incorporating porogens like poly(lactic-co-glycolic acid) (PLGA) microspheres can lead to macropore formation, facilitating cell ingrowth and degradation. nih.govbjmu.edu.cn PLGA microspheres, for instance, can provide initial mechanical strength and then degrade to create space for bone ingrowth. bjmu.edu.cn

Smart this compound Formulations with Responsive Chemical Properties (e.g., pH-responsive, self-healing at molecular level)

Smart this compound formulations are being developed to exhibit responsive chemical properties triggered by internal or external stimuli. These smart materials can alter their physical properties or chemical structure in response to changes in the environment, such as pH or temperature. nih.govdovepress.com

pH-responsive smart materials are being explored for applications requiring on-demand property changes. researchgate.net For example, pH-responsive coatings are being investigated for medical implants to achieve adaptive antibacterial properties. researchgate.net The release of incorporated agents can be triggered by changes in pH. nih.gov

Self-healing at the molecular level in materials involves the ability to repair damage autonomously or autogenously. Autogenous healing in cementitious materials can occur through the hydration of unhydrated cement and carbonation of cement hydrates within cracks. mdpi.com Autonomous healing involves the incorporation of specialized components, such as microcapsules or hollow fibers, that release healing agents when damage occurs. mdpi.com The chemical healing mechanism primarily involves the additional hydration of unhydrated cement particles and the carbonation of the main cement hydration product, with calcium carbonate formation playing a crucial role. mdpi.com Factors like cement matrix composition, moisture level, and healing period influence the efficacy of self-healing. mdpi.com

Data Table 1: Factors Influencing Self-Healing Efficacy in Cementitious Materials mdpi.com

FactorInfluence on Self-Healing
Cement Matrix CompositionAffects the content of unhydrated cement and calcium hydroxide (B78521), influencing hydration and carbonation. Slag cement pastes may show higher autogenous healing potential than Portland cement pastes. mdpi.com
Moisture LevelWater ingress facilitates further hydration and the formation of calcium carbonate healing products. mdpi.com
Aggregate CharacteristicsCan influence crack formation and the availability of healing agents.
Healing PeriodLonger periods generally allow for more extensive healing reactions.
Cement Particle SizeCan affect the content of unhydrated cement and calcium hydroxide, influencing continuous hydration and carbonation. mdpi.com

Integration of Nanomaterials in this compound for Enhanced Chemical Performance and Novel Functionalities

The integration of nanomaterials into this compound systems is a significant area of research aimed at enhancing chemical performance and introducing novel functionalities. Nanomaterials, with their high surface area and unique properties, can significantly influence the behavior of cementitious composites even at low concentrations. mdpi.comnih.gov They can improve mechanical strength, durability, and reduce porosity. mdpi.com

Nanofiller Surface Chemistry Modification for Improved Dispersion and Interfacial Bonding

Modifying the surface chemistry of nanofillers is crucial for improving their dispersion within the polymer matrix and enhancing interfacial adhesion. semanticscholar.orgmdpi.com Agglomeration and poor dispersity of nanomaterials are major challenges that can lead to poor interfacial interaction. mdpi.com Chemical modifications, such as grafting functional groups onto the nanofiller surface, can create reactive sites that promote stronger bonding with the matrix. semanticscholar.orgmdpi.com

Techniques like silane (B1218182) grafting, polymer grafting, and the use of coupling agents (e.g., thiols, amines, organophosphorus compounds, carboxylic acids, polymers, and silanes) are employed to tailor the surface characteristics of nanomaterials. mdpi.com These modifications can improve dispersion stability and enhance interfacial bonding through covalent or non-covalent interactions. mdpi.comresearchgate.net Effective stress transfer between the matrix and nanofiller is governed by these interfacial interactions, including weak bonds like van der Waals forces and mechanical interlocking. semanticscholar.org Stronger interfacial bonding, often achieved through covalent bonds formed by coupling agents, leads to improved mechanical properties. researchgate.netacs.org

Interaction of Nanoparticles with Polymerizing Monomers and Initiators

The interaction between nanoparticles and the polymerizing monomers and initiators in this compound systems is critical for controlling the polymerization process and the final properties of the composite. The presence of nanoparticles can influence the cross-linking process of the resin. semanticscholar.org For example, the surface chemistry of modified nanofillers can affect the development of the cross-linked network and the glass transition temperature of the nanocomposite. semanticscholar.org

Studies have investigated the interaction of various nanoparticles, such as magnetite nanoparticles, with cement components and polymers, observing changes in material structure. researchgate.net The polarity of monomers and initiators can also influence polymerization under different conditions, such as microwave induction polymerization. researchgate.net Acidic monomers in some resin cements can interact with amine initiators, potentially impacting the degree of conversion, especially during self-polymerization. mdpi.com Accelerators like aromatic sulfinate salts can protect tertiary amines and promote higher conversion. mdpi.com

The choice of monomers and initiators is crucial in controlling the polymerization rate and the properties of the resulting polymer. rsc.org Initiators drive polymerization by catalyzing chemical bond formation between monomers. rsc.org Different types of initiators, including free radical, ionic, and composite initiators, are used in polymerization processes. rsc.org

Chemical Functionalization of Nanoparticles for Targeted Chemical Release

Chemical functionalization of nanoparticles enables targeted chemical release within the this compound matrix or at a specific site. This is particularly relevant for applications like drug delivery or the controlled release of ions that promote desired biological responses. researchgate.netnih.gov Functionalization allows for the attachment of molecules that can recognize specific targets or respond to environmental cues, triggering the release of encapsulated substances. researchgate.netnih.govmdpi.com

Nanoparticles can be functionalized during synthesis or through post-treatment processes using covalent or non-covalent bonds. mdpi.com Covalent grafting of organic and inorganic substances onto the nanoparticle surface can provide anchoring points for targeted molecules. mdpi.comresearchgate.net Non-covalent interactions, such as electrostatic interactions, can also be used for the adsorption of target molecules onto the nanoparticle surface. mdpi.com

For instance, in biodegradable bone cements, the controlled release of ions like silicon (Si) and zinc (Zn) from integrated nanoparticles or elements can synergistically enhance bone regeneration. bjmu.edu.cn The degradation of components like PLGA microspheres can provide space for liquid infiltration and elution of these ions, leading to sustained release. bjmu.edu.cn

Advanced Characterization Techniques for In-situ Chemical Monitoring of Polymerization and Degradation

Advanced characterization techniques are essential for understanding and monitoring the chemical processes of polymerization and degradation in this compound systems in situ. These techniques provide insights into reaction kinetics, structural changes, and the distribution of components over time.

Techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) can be used to analyze the chemical composition and structural evolution during polymerization and degradation. researchgate.netlidsen.comresearchgate.net X-ray diffraction (XRD) can provide information on crystalline phases formed during cement hydration and the impact of additives like nanoparticles. researchgate.nettandfonline.com

In-situ characterization methods allow for real-time or near-real-time monitoring of these processes. lidsen.comprogrammaster.org For example, in-situ techniques can be used to study the degradation behavior of polymers under various conditions. tuwien.at Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), can be applied to monitor corrosion and degradation processes, particularly in reinforced cementitious systems. researchgate.netspie.org Non-destructive techniques like ultrasonic testing (UT) are also being explored for monitoring changes within cementitious materials, such as the degree of corrosion. spie.org

Spatially resolved analysis techniques, such as Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and Laser Induced Breakdown Spectroscopy (LIBS), offer the ability to assess the distribution of elements and molecular information within the material, which is valuable for studying degradation and the uptake of species from the environment. tuwien.at

Green Chemistry Principles in this compound Synthesis and Formulation: Sustainable Monomers and Processes

The application of green chemistry principles to the synthesis and formulation of dual cure resin cements represents a significant area for future research, aligning with broader trends in developing sustainable materials fishersci.comchem960.com. While current formulations rely heavily on petroleum-derived methacrylate (B99206) monomers, the principles of green chemistry advocate for the use of renewable resources, reduction of hazardous substances, and optimization of synthetic processes to minimize waste and energy consumption fishersci.comchem-tools.com.

Research in polymer science is exploring the development of monomers from bio-based feedstocks, such as those derived from lignin, terpenes, and various bio-oils chem960.comsigmaaldrich.com. Applying these advancements to this compound chemistry could involve synthesizing methacrylate or alternative monomers with similar polymerization characteristics from sustainable sources. For instance, furan-based monomers have been investigated for the synthesis of bio-based polycarbonates, suggesting potential pathways for creating bio-derived components for resin matrices sigmaaldrich.com.

Furthermore, green chemistry principles encourage the development of more environmentally friendly synthetic routes for existing or new monomers. This could involve utilizing milder reaction conditions, energy-efficient processes (such as microwave or ultrasound assistance), and the use of green solvents or solvent-free reactions fishersci.com. The synthesis of monomers like MDP, which involves multiple steps, could potentially be re-evaluated through a green chemistry lens to identify opportunities for improvement wikipedia.org.

The formulation of dual cements can also benefit from green chemistry by exploring less toxic or lower-impact initiators and additives. While current initiators like camphorquinone (B77051) and benzoyl peroxide are effective, research into alternative, potentially bio-derived or less environmentally persistent initiating systems could align with green chemistry goals. wikipedia.orgfishersci.canih.gov. The incorporation of sustainable or recycled inorganic fillers, if chemically compatible and offering suitable properties, is another avenue for reducing the environmental footprint chem-tools.com.

Research findings in related areas, such as the development of sustainable elastomers and general cement production, provide a framework for how green chemistry can be integrated into material design chem960.comchem-tools.com. Although specific research on green chemistry applied directly to dual cure resin cement synthesis and formulation is not extensively detailed in the immediate search results, the principles and ongoing research in polymer and materials science indicate a clear potential and need for such development in the future.

Data Science and Machine Learning Applications in this compound Chemical Research for Predictive Modeling

Data science and machine learning (ML) are increasingly being applied in materials science and chemistry to accelerate discovery, optimize formulations, and predict material properties wikipedia.orgnih.gov. In the context of this compound chemical research, these techniques hold significant promise for predictive modeling of various characteristics, such as polymerization kinetics, mechanical strength, color stability, and interaction with dental substrates, based on compositional variations dntb.gov.ua.

The chemical composition of dual cure resin cements, involving a mix of monomers, fillers, and initiators, presents a complex system where the interplay of components dictates the final material properties wjgnet.comfishersci.cacenmed.com. Traditional experimental approaches to optimize these formulations can be time-consuming and resource-intensive. Data science and ML models can analyze large datasets generated from experimental studies to identify complex relationships between composition and properties that may not be immediately apparent through conventional analysis nih.govwikipedia.org.

For example, ML algorithms like artificial neural networks (ANNs) or XGBoost can be trained on datasets containing information about the types and concentrations of monomers (e.g., Bis-GMA, TEGDMA, UDMA), the loading and type of inorganic fillers, and the specific photo- and chemical initiator systems used nih.govdntb.gov.ua. The models could then predict outcomes such as the degree of conversion under different curing conditions, the material's flexural strength, or its susceptibility to discoloration over time wikipedia.orguni.lu.

Research in general cementitious systems has demonstrated the ability of ML to predict properties like compressive strength based on the mixture proportions of cement, aggregates, and admixtures nih.govdntb.gov.ua. These approaches can be adapted for dual cements by considering the organic matrix components and filler characteristics as input variables. Predictive modeling can aid in designing new formulations with desired properties, reducing the number of experimental iterations needed wikipedia.org.

Furthermore, data science techniques can be applied to analyze spectroscopic data (e.g., FTIR) to better understand polymerization kinetics and the influence of different components or curing protocols on the reaction progress uni.lu. By integrating computational chemistry with ML, researchers could potentially predict the behavior of novel monomers or initiator systems before extensive synthesis and testing, further accelerating the development process nih.gov. While the direct application of sophisticated data science and ML specifically to dual cure resin cement chemistry is an emerging area, the successful implementation of these techniques in related materials science fields indicates their strong potential for advancing the understanding and development of these complex restorative materials.

Key Chemical Components in Dual Cure Resin Cement

Compound NameRole in this compound
Bis-GMAPrimary methacrylate monomer, contributes viscosity
TEGDMADiluent methacrylate monomer, reduces viscosity
UDMAMethacrylate monomer, contributes flexibility/toughness
EBPADMAMethacrylate monomer, alternative/complement to Bis-GMA
CamphorquinonePhoto-initiator
Benzoyl PeroxideChemical initiator (part of redox system)
Tertiary Amines (e.g., DHEPT)Chemical co-initiator (part of redox system)
MDPAdhesive monomer, promotes bonding to tooth structure
Inorganic FillersProvide mechanical strength and radiopacity

Q & A

Q. What steps ensure reproducibility of this compound experiments across labs?

  • Methodological Answer :
  • Standardize raw material sourcing (e.g., certify chemical composition of supplementary materials).
  • Document curing conditions (temperature, humidity) with IoT-enabled sensors for real-time monitoring.
  • Share raw data and analysis scripts via platforms like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.